Methyl 5-methoxypyrazine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-methoxypyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-4-8-5(3-9-6)7(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXXFTKAVQJXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332768 | |
| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38789-75-2 | |
| Record name | Methyl 5-methoxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Presence of Methyl 5-methoxypyrazine-2-carboxylate in Food: A Technical Guide to the Broader Landscape of Methoxypyrazines
An in-depth analysis for researchers, scientists, and drug development professionals.
While the specific natural occurrence of Methyl 5-methoxypyrazine-2-carboxylate in food products is not extensively documented in prominent scientific literature, this technical guide delves into the closely related and well-studied class of methoxypyrazines (MPs) . These compounds are pivotal in defining the aromatic profiles of numerous food products and beverages. Understanding the occurrence, formation, and analysis of this broader class of compounds provides a critical framework for food science and flavor chemistry research.
Methoxypyrazines are potent, nitrogen-containing heterocyclic compounds that contribute significantly to the roasted, nutty, and savory aromas of many thermally processed foods.[1] They are particularly known for imparting "green" or "herbaceous" notes, which can be desirable in some products but are considered off-flavors in others.[2] This guide will provide a comprehensive overview of the natural occurrence of key methoxypyrazines in various foodstuffs, detail the analytical methodologies for their quantification, and present relevant biochemical pathways.
Quantitative Occurrence of Methoxypyrazines in Food Products
The concentration of methoxypyrazines in food can vary significantly depending on the food matrix, processing conditions, and environmental factors.[3][4] The following tables summarize the quantitative data for several key methoxypyrazines found in various food products, primarily focusing on wine, where they have been extensively studied.
Table 1: Concentration of Common Methoxypyrazines in Selected Foods
| Pyrazine Derivative | Food Product | Concentration Range | Reference |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Wine | 2 - 30 ng/L | [5] |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Grapes (Cabernet Sauvignon) | Typically 1 - 40 ng/L (combined MPs) | [3] |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Wine | < 2 ng/L | [3] |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Wine | 0.3 - 2 ng/L (detection threshold) | [4] |
| 2,5-Dimethyl-3-methoxypyrazine (DMMP) | Wine | Detected in approx. 50% of samples | [6] |
| 3-Ethyl-2-methoxypyrazine (EMP) | Wine | Tentatively reported | [4] |
Note: Concentrations can be influenced by factors such as grape variety, climate, and winemaking practices.[3][4]
Experimental Protocols for Methoxypyrazine Analysis
The accurate quantification of methoxypyrazines in complex food matrices is challenging due to their low concentrations (ng/L levels) and the presence of interfering compounds.[7][8] Various sensitive analytical techniques have been developed, with gas chromatography-mass spectrometry (GC-MS) being a prominent method.[9]
Key Experimental Methodologies:
A widely used approach for the analysis of methoxypyrazines in wine involves headspace solid-phase microextraction (HS-SPME) followed by gas chromatography. The following provides a generalized protocol based on cited literature:
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Sample Preparation:
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A known volume of the food sample (e.g., wine, must) is placed in a sealed vial.[10]
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An internal standard, such as 3-isopropyl-2-ethoxypyrazine, is added for accurate quantification.[10]
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The ionic strength of the sample may be adjusted (e.g., by adding sodium chloride) to enhance the volatility of the analytes.[8]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
Biosynthesis of Methoxypyrazines
The formation of pyrazines in food can occur through various mechanisms, most notably the Maillard reaction, which involves the reaction between amino acids and reducing sugars at elevated temperatures.[1] However, in some products like grapes, methoxypyrazines are biosynthesized by the plant itself.[11] A key step in this biosynthesis is the O-methylation of a hydroxypyrazine precursor, a reaction catalyzed by a specific methyltransferase enzyme (VvOMT3 in grapevines).[12]
Below is a simplified representation of the final step in the proposed biosynthetic pathway of 3-isobutyl-2-methoxypyrazine (IBMP).
Caption: Final methylation step in the biosynthesis of IBMP.
Analytical Workflow for Methoxypyrazine Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of methoxypyrazines in a liquid food matrix like wine.
Caption: Generalized workflow for MP analysis in food.
References
- 1. benchchem.com [benchchem.com]
- 2. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 3-alkyl-2-methoxypyrazines in grapes , musts and wines : a review | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A methyltransferase essential for the methoxypyrazine-derived flavour of wine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Methoxypyrazine Esters: A Technical Guide for Researchers
Abstract
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing heterocyclic aromatic compounds that play a crucial role in the aroma profile of numerous plants and are also produced by various microorganisms.[1][2] Their characteristic "green" or "vegetative" aromas, such as bell pepper and pea, are detectable at exceptionally low concentrations, often in the nanogram per liter range.[3] While they can be desirable attributes in certain contexts, such as the varietal character of Sauvignon Blanc wines, they are considered off-flavors in others, like red wines or in cases of the "potato taste defect" in coffee.[4][5] Understanding the biosynthetic pathways of these molecules in both plants and microbes is critical for quality control in the food and beverage industries and holds potential for applications in metabolic engineering and the development of novel flavor compounds. This technical guide provides an in-depth overview of the current knowledge on methoxypyrazine biosynthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Biosynthesis of Methoxypyrazines in Plants
The biosynthesis of 3-alkyl-2-methoxypyrazines in plants has been a subject of considerable research, particularly in grapevines (Vitis vinifera). While the complete pathway is not yet fully elucidated, a consensus is emerging around the key precursors and the final enzymatic step. Recent stable isotope labeling studies have provided significant insights, particularly regarding the origin of the pyrazine ring itself.
Proposed Biosynthetic Pathway
Two primary pathways have been historically proposed for the formation of the hydroxypyrazine intermediate, the immediate precursor to the final methoxypyrazine.[3][6][7] However, recent evidence strongly supports a pathway involving the condensation of a branched-chain amino acid-derived keto acid with a C2-N donor derived from L-serine.
The key steps are as follows:
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Amino Acid Precursors : The alkyl side chain of the methoxypyrazine is derived from a branched-chain amino acid. Specifically, L-leucine is the precursor for 3-isobutyl-2-methoxypyrazine (IBMP), L-isoleucine for 3-sec-butyl-2-methoxypyrazine (SBMP), and L-valine for 3-isopropyl-2-methoxypyrazine (IPMP).[3][7]
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Formation of the Pyrazine Ring : Groundbreaking work using stable isotope labeling in bell peppers has demonstrated that L-serine is a key precursor for the construction of the pyrazine ring.[2][8] This discovery points to a link between methoxypyrazine biosynthesis and photorespiration. The proposed mechanism involves the condensation of the amino acid-derived component with a C2N unit derived from L-serine (likely via glycine and a one-carbon unit) to form the 3-alkyl-2-hydroxypyrazine (HP) intermediate.
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O-Methylation : The final and most well-characterized step is the O-methylation of the 3-alkyl-2-hydroxypyrazine intermediate to the corresponding volatile 3-alkyl-2-methoxypyrazine. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).[9][10][11]
Caption: Proposed biosynthetic pathway of 3-alkyl-2-methoxypyrazines in plants.
Key Enzymes: O-Methyltransferases (OMTs)
In grapevine, four OMT genes have been identified and implicated in methoxypyrazine biosynthesis: VvOMT1, VvOMT2, VvOMT3, and VvOMT4.[3] Functional characterization has shown that the encoded proteins can catalyze the methylation of hydroxypyrazines. VvOMT3 is considered a key gene for IBMP biosynthesis due to its high specificity and efficiency for 2-hydroxy-3-isobutylpyrazine (IBHP).[4] The expression of these genes is correlated with the accumulation of methoxypyrazines in grape tissues.[10]
Biosynthesis of Methoxypyrazines in Microbes
Several bacterial species, notably from the genus Pseudomonas, are known producers of methoxypyrazines.[3][4] The microbial biosynthetic pathway shares similarities with the plant pathway in terms of amino acid precursors but also exhibits distinct features.
Proposed Biosynthetic Pathway
The biosynthesis of 2-methoxy-3-isopropylpyrazine (IPMP) has been studied in Pseudomonas taetrolens and Pseudomonas perolens.[4][12] The proposed pathway involves:
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Amino Acid Precursors : L-valine and glycine are considered the primary building blocks for IPMP.[4]
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Pyrazine Ring Formation : It is hypothesized that two amino acid molecules condense to form a cyclic dipeptide (a diketopiperazine).[6] This intermediate then undergoes a series of reductions and dehydrations to form the 3-isopropyl-2-hydroxypyrazine (IPHP) core.
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O-Methylation : Similar to plants, the final step is the methylation of IPHP to IPMP, presumably by an O-methyltransferase using SAM as the methyl donor.
Genetically engineered Pseudomonas putida has been used to produce pyrazine derivatives, leveraging the L-threonine synthesis pathway to generate key intermediates.[13][14] This highlights the potential for microbial metabolic engineering to produce these valuable flavor compounds.
Caption: Proposed biosynthetic pathway of 3-isopropyl-2-methoxypyrazine in microbes.
Quantitative Data
The following tables summarize key quantitative data related to methoxypyrazine biosynthesis.
Table 1: Concentrations of Common Methoxypyrazines in Grapes and Wine
| Compound | Matrix | Concentration Range (ng/L) | Reference(s) |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Grapes (Cabernet Sauvignon) | 2 - 30 | [3][6] |
| Wine (Sauvignon Blanc) | 1 - 35 | [9] | |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Grapes (various) | 0.5 - 5 | [9] |
| Wine (various) | 1 - 15 | [9] | |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Grapes (various) | < 1 - 2 | [9] |
| Wine (various) | < 1 - 5 | [9] |
Table 2: Kinetic Parameters of Vitis vinifera O-Methyltransferases (OMTs)
| Enzyme | Substrate | Apparent Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| VvOMT1 | IBHP | 539 | 0.71 | 1,317 | [15] |
| IPHP | 493 | 0.36 | 730 | [15] | |
| VvOMT2 | IBHP | 628 | 0.09 | 137 | [15] |
| IPHP | 1,264 | 0.19 | 150 | [15] |
IBHP: 3-Isobutyl-2-hydroxypyrazine; IPHP: 3-Isopropyl-2-hydroxypyrazine.
Experimental Protocols
This section provides detailed methodologies for key experiments in methoxypyrazine research.
Quantification of Methoxypyrazines by Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS
This protocol is a widely used method for the sensitive quantification of volatile methoxypyrazines in complex matrices like wine or grape homogenates.
Objective: To extract and quantify 3-alkyl-2-methoxypyrazines from a liquid or solid sample.
Materials:
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
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SPME fiber assembly (e.g., 2 cm DVB/CAR/PDMS)
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Heating block or water bath with magnetic stirring capabilities
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Internal standard solution (e.g., deuterated IBMP, d3-IBMP)
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Sodium chloride (NaCl)
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Sample matrix (e.g., wine, grape homogenate)
Procedure:
-
Sample Preparation:
-
Place 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.
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For solid samples, prepare a homogenate (e.g., 5 g of grape berries homogenized in 5 mL of a salt solution).
-
Add a precise amount of the internal standard solution to each sample.
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Add NaCl to saturate the solution (approximately 3 g for a 10 mL sample) to increase the volatility of the analytes.
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in the heating block set to 40-60°C with constant stirring.
-
Allow the sample to equilibrate for 10-15 minutes.
-
Expose the SPME fiber to the headspace above the sample for a defined period (typically 30-60 minutes). The optimal time and temperature should be determined empirically.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the column.
-
Use a suitable capillary column (e.g., DB-WAX or equivalent).
-
Program the GC oven temperature to separate the compounds of interest. A typical program might start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for each methoxypyrazine and the internal standard.
-
-
Quantification:
-
Create a calibration curve using standards of known methoxypyrazine concentrations prepared in a model solution that mimics the sample matrix.
-
Calculate the concentration of each methoxypyrazine in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. l-Serine is the Direct Precursor for the Pyrazine Ring Construction in the Biosynthesis of 3-Isobutyl-2-Methoxypyrazine in Bell Pepper Fruits (Capsicum annuum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two O-methyltransferases involved in the biosynthesis of methoxypyrazines: grape-derived aroma compounds important to wine flavour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factors Influencing the Synthesis of Methoxy Alkyl Pyrazines by Pseudomonas ... - Robert C. McIver - Google Книги [books.google.ru]
- 13. epublications.vu.lt [epublications.vu.lt]
- 14. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
The Pivotal Role of Pyrazines in Coffee and Wine Aroma: A Technical Guide
An in-depth exploration of the chemical formation, sensory impact, and analytical quantification of key pyrazine compounds that define the aromatic profiles of coffee and wine.
This technical guide offers a comprehensive overview of the critical role of pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, in shaping the distinct aromas of coffee and wine. While the specific compound "methyl 5-methoxypyrazine-2-carboxylate" is not prominently documented as a key odorant in this context, this paper will delve into the well-established significance of other methoxypyrazines (MPs) and alkylpyrazines. These compounds are responsible for a wide spectrum of aromas, from the desirable roasted and nutty notes in coffee to the characteristic vegetative or "green" notes in certain wines.
This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and enology, providing detailed insights into the formation, sensory properties, and analytical methodologies for these potent aroma compounds.
Sensory Significance of Pyrazines
Pyrazines are renowned for their extremely low odor thresholds, meaning they can significantly impact the overall aroma profile even at trace concentrations in the nanogram per liter (ng/L) range.
Pyrazines in Coffee Aroma
In coffee, pyrazines are primarily formed during the roasting process through the Maillard reaction and Strecker degradation. They are largely responsible for the characteristic "roasty" and "nutty" aromas. Alkylpyrazines are a key group of these compounds. For instance, 2-methylpyrazine is noted for its contribution to the roasted aroma of coffee. The concentration and composition of pyrazines are heavily dependent on the roasting conditions, including time and temperature. A bean temperature of around 210°C is often identified as optimal for the formation of a desirable amount of alkylpyrazines[1].
Methoxypyrazines in Wine Aroma
In contrast to coffee, methoxypyrazines in wine are primarily grape-derived and are considered key varietal characteristics in grapes such as Cabernet Sauvignon, Sauvignon Blanc, and Merlot[2][3]. These compounds are responsible for the "green" or "vegetative" aromas, often described as bell pepper, herbaceous, grassy, or earthy[3][4][5]. The most significant methoxypyrazines in wine are 3-isobutyl-2-methoxypyrazine (IBMP) and 3-isopropyl-2-methoxypyrazine (IPMP)[4]. While low concentrations of these compounds can add complexity and typicity to the wine, excessive levels are often considered a sign of under-ripe grapes and can mask desirable fruity aromas[4][6].
Quantitative Data on Key Pyrazines
The concentration of pyrazines in coffee and wine is a critical factor influencing their final aroma. The following tables summarize typical concentration ranges and odor thresholds for key pyrazine compounds.
Table 1: Key Pyrazines in Roasted Coffee
| Compound | Typical Aroma Descriptors | Typical Concentration Range | Odor Threshold |
| 2-Methylpyrazine | Roasted, nutty, coffee-like | 1.47 - 3.01 ng/mg[1] | - |
| 2,5-Dimethylpyrazine | Roasted, nutty, chocolate | - | - |
| 2-Ethyl-5-methylpyrazine | Coffee-like | - | - |
| 2,3-Pentanedione | Buttery, caramel | - | - |
Data on specific concentration ranges and odor thresholds for all individual pyrazines in coffee is extensive and varies significantly with bean origin and roasting profile.
Table 2: Key Methoxypyrazines in Wine
| Compound | Typical Aroma Descriptors | Typical Concentration Range in Wine | Odor Threshold in Wine |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | Green bell pepper, herbaceous, vegetative[4][5] | 2 - 30 ng/L[5][7][8] | 10-16 ng/L (Red Wine), 1-6 ng/L (White Wine)[9] |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | Green pea, earthy, asparagus[4] | Up to 4.5 ng/L[9] | ~2 ng/L[9] |
| 3-sec-Butyl-2-methoxypyrazine (SBMP) | Earthy, vegetative | < 11.2 ng/L[9] | ~1 ng/L (in water) |
Formation Pathways of Pyrazines
The mechanisms of pyrazine formation differ significantly between coffee and wine, as illustrated in the following diagrams.
Caption: Formation of alkylpyrazines in coffee via the Maillard reaction during roasting.
References
- 1. researchgate.net [researchgate.net]
- 2. winedecoded.com.au [winedecoded.com.au]
- 3. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]
- 4. gravitywinehouse.com [gravitywinehouse.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdx.cat [tdx.cat]
A Technical Guide to the Sensory Evaluation and Odor Threshold Determination of Novel Pyrazines: A Methodological Approach Using Methyl 5-methoxypyrazine-2-carboxylate as a Case Study
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that significantly contribute to the aroma and flavor profiles of numerous food products, beverages, and are even implicated in biological signaling. While extensive research exists for well-known pyrazines such as 3-isobutyl-2-methoxypyrazine (IBMP), novel derivatives like Methyl 5-methoxypyrazine-2-carboxylate remain largely uncharacterized from a sensory perspective. This technical guide provides a comprehensive framework for conducting the sensory evaluation and determining the odor threshold of such novel pyrazine compounds. By leveraging established methodologies and providing detailed experimental protocols, this document serves as a foundational resource for researchers and professionals in flavor chemistry, food science, and drug development.
Introduction to Methoxypyrazines and Sensory Significance
Methoxypyrazines are a subgroup of pyrazines known for their potent, often vegetal or earthy aromas.[1][2] They are key aroma compounds in various foods and beverages, including wine, where they can impart characteristic "green" notes of bell pepper, grass, or asparagus.[1][3] The sensory impact of methoxypyrazines is particularly noteworthy due to their extremely low odor detection thresholds, often in the parts-per-trillion range.[4] This high potency means that even minute concentrations can significantly influence the overall flavor profile of a product.
The sensory characteristics of a specific pyrazine are dictated by its chemical structure. Therefore, understanding the sensory profile of a novel compound like this compound is crucial for its potential application or mitigation in various products.
Sensory Evaluation of Novel Pyrazines
The sensory evaluation of a new compound involves a systematic approach to characterize its aroma and flavor profile. This is typically achieved through descriptive sensory analysis, which utilizes a trained panel of human assessors.
Experimental Protocol: Descriptive Sensory Analysis
Objective: To identify and quantify the sensory attributes of this compound.
1. Panelist Selection and Training:
- Recruit a panel of 8-12 individuals based on their sensory acuity, ability to describe aromas, and availability.
- Screen panelists for their ability to detect and describe basic tastes and a range of relevant aroma compounds.
- Train the selected panel over several sessions to develop a consensus vocabulary for describing the aroma and flavor of pyrazines and related compounds. This involves presenting reference standards for potential aroma attributes (e.g., "earthy," "musty," "green," "roasted").
2. Sample Preparation:
- Prepare a stock solution of this compound in a neutral solvent (e.g., deodorized water or a specific product base if applicable).
- Create a series of dilutions at varying concentrations to be presented to the panel. The concentration range should be determined through preliminary testing to span from just above the detection threshold to a clearly perceivable intensity.
- Prepare a "blank" sample containing only the solvent or product base for comparison.
3. Sensory Analysis Session:
- Conduct the evaluation in a controlled environment with individual booths to prevent distractions and communication between panelists.
- Present the samples in a randomized and blind-coded manner to avoid bias.
- Instruct panelists to evaluate the aroma of each sample by sniffing from a covered glass.
- If taste evaluation is required and the compound is deemed safe for consumption, panelists will take a small sip, hold it in their mouth for a few seconds, and then expectorate.
- Panelists will rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
4. Data Analysis:
- Collect the intensity ratings from all panelists for each attribute.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between the sensory attributes and the samples.
Data Presentation: Sensory Profile
The results of the descriptive analysis should be summarized in a table detailing the mean intensity ratings for each sensory attribute.
| Sensory Attribute | Mean Intensity Rating (at X ppm) | Standard Deviation |
| Earthy/Musty | (To be determined by experiment) | (To be determined) |
| Green/Vegetal | (To be determined by experiment) | (To be determined) |
| Roasted/Nutty | (To be determined by experiment) | (To be determined) |
| Other | (To be determined by experiment) | (To be determined) |
Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of the population. Determining this value is crucial for understanding the sensory potency of a compound.
Experimental Protocol: Ascending Forced-Choice Method (ASTM E679)
Objective: To determine the odor detection threshold of this compound in a specific medium (e.g., water, air).[5][6]
1. Panelist Selection:
- A panel of at least 10-15 individuals is recommended. Panelists should be non-smokers and free of any conditions that might affect their sense of smell.
2. Sample Preparation:
- Prepare a series of ascending concentrations of this compound in the desired medium. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between steps).
- The series should start from a concentration well below the expected threshold and extend to a level that is easily detectable.
3. Test Procedure:
- The test is based on a "triangle test" format. In each presentation, the panelist receives three samples: two are blanks (medium only), and one contains the odorant at a specific concentration.[7]
- The panelist's task is to identify the "odd" sample.
- The concentrations are presented in an ascending order.
- The individual's threshold is defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
4. Data Analysis:
- Calculate the individual thresholds for all panelists.
- The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.
Data Presentation: Odor Threshold
The odor threshold data should be presented in a clear and concise table.
| Parameter | Value | Unit |
| Number of Panelists | (e.g., 15) | - |
| Individual Thresholds | (List of individual values) | ppm (or ppb) |
| Group Best Estimate Threshold (BET) | (Geometric Mean) | ppm (or ppb) |
| Standard Deviation | (of individual thresholds) | - |
Visualizing Experimental Workflows
Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, illustrate the workflows for sensory evaluation and odor threshold determination.
Caption: Workflow for Descriptive Sensory Analysis.
Caption: Workflow for Odor Threshold Determination.
Conclusion
The sensory evaluation and odor threshold determination are indispensable for characterizing novel flavor and aroma compounds. While specific data for this compound is not yet publicly available, this guide provides the necessary methodological framework for researchers to conduct these critical analyses. By following the detailed protocols for descriptive sensory analysis and the ascending forced-choice method for threshold determination, scientists can generate robust and reproducible data. This information is vital for understanding the potential sensory impact of new pyrazine derivatives in food, beverages, and pharmaceuticals, thereby guiding product development and quality control. The provided workflows and data presentation templates offer a standardized approach to ensure clarity and comparability of results across different studies.
References
- 1. winedecoded.com.au [winedecoded.com.au]
- 2. The Science of Pyrazines in Wine | SevenFifty Daily [daily.sevenfifty.com]
- 3. gravitywinehouse.com [gravitywinehouse.com]
- 4. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 5. store.astm.org [store.astm.org]
- 6. Determination of ortho- and retronasal detection thresholds and odor impact of 2,5-dimethyl-3-methoxypyrazine in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. env.go.jp [env.go.jp]
Spectroscopic Characterization of Methyl 5-methoxypyrazine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 5-methoxypyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by detailed experimental protocols. The information herein is intended to serve as a comprehensive resource for the identification and characterization of this molecule.
Molecular Structure and Properties
This compound possesses a pyrazine ring substituted with a methoxy group and a methyl carboxylate group. These functional groups impart distinct spectroscopic signatures that are crucial for its identification.
Chemical Formula: C₇H₈N₂O₃[1]
Molar Mass: 168.15 g/mol [1]
Appearance: Typically a solid[1]
Spectroscopic Data
While direct experimental spectra for this compound are not widely published, the following data are predicted based on the analysis of structurally related compounds, including methyl pyrazine-2-carboxylate, 5-methylpyrazine-2-carboxylic acid, and other substituted pyrazines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | s | 1H | H-3 |
| ~8.2 | s | 1H | H-6 |
| ~4.0 | s | 3H | OCH₃ (ester) |
| ~3.9 | s | 3H | OCH₃ (ring) |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | C-5 |
| ~145 | C-2 |
| ~138 | C-3 |
| ~135 | C-6 |
| ~55 | OCH₃ (ring) |
| ~53 | OCH₃ (ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3100-3000 | C-H stretch (aromatic) |
| 2990-2950 | C-H stretch (methyl) |
| ~1730 | C=O stretch (ester) |
| ~1600, ~1480 | C=N and C=C stretching (pyrazine ring) |
| 1300-1200 | C-O stretch (ester and ether) |
| ~1100 | C-O stretch (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 168 | [M]⁺ (Molecular ion) |
| 153 | [M - CH₃]⁺ |
| 137 | [M - OCH₃]⁺ |
| 110 | [M - COOCH₃]⁺ |
| 81 | [Pyrazine ring fragment]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]
-
Ensure the sample is fully dissolved to avoid shimming problems.
¹H NMR Acquisition:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
¹³C NMR Acquisition:
-
Use the same sample prepared for ¹H NMR.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage.[4]
Data Acquisition:
-
Obtain a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile.[5]
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample solution into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Visualized Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization process.
Caption: General workflow for the spectroscopic characterization of an organic compound.
Caption: Experimental workflow for NMR spectroscopy.
Caption: Logical relationship in mass spectrometry analysis.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 2. scribd.com [scribd.com]
- 3. books.rsc.org [books.rsc.org]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate: Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of pyrazine, a class of compounds known for their diverse biological activities, this molecule is of interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound, drawing from available data on the compound and its structural analogs.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound | Methyl 5-methylpyrazine-2-carboxylate (for comparison) | Source |
| Chemical Formula | C₇H₈N₂O₃ | C₇H₈N₂O₂ | [1] |
| Molar Mass | 168.15 g/mol | 152.15 g/mol | [1] |
| Appearance | Typically a solid | Solid | [1][2] |
| Melting Point | Data not available | 92 °C | [1][2] |
| Boiling Point | Data not available | 234.1 ± 35.0 °C (Predicted) | [1][2] |
| pKa | Data not available | -0.23 ± 0.10 (Predicted) | [1] |
| Solubility in Water | Limited solubility expected | Data not available | [3] |
| Solubility in Organic Solvents | Soluble in ethanol and dichloromethane | Soluble in Dichloromethane, Methanol | [1][3] |
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its carboxylic acid precursor, 5-methoxypyrazine-2-carboxylic acid, and standard esterification procedures.
Proposed Synthesis Pathway
The synthesis would likely involve two main steps: the formation of the pyrazine ring to create 5-methoxypyrazine-2-carboxylic acid, followed by esterification to yield the final product.
References
An In-depth Technical Guide to Methyl 5-methoxypyrazine-2-carboxylate (CAS: 38789-75-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-methoxypyrazine-2-carboxylate (CAS number 38789-75-2), a heterocyclic organic compound of interest in various scientific domains. This document collates available data on its physicochemical properties, outlines a putative synthesis pathway, and predicts its spectral characteristics based on analogous compounds. Due to a lack of specific experimental data in the public domain for this particular molecule, some information presented herein is extrapolated from closely related pyrazine derivatives. This guide aims to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug discovery.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Justification |
| CAS Number | 38789-75-2 | Publicly available data |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | Not available. The related compound, methyl 5-methylpyrazine-2-carboxylate, has a melting point of 92 °C. | [2][3] |
| Boiling Point | Not available. The related compound, 2-methoxy-6-methyl pyrazine, has a boiling point of 170-171 °C. | [4] |
| Solubility | Limited solubility in water. Soluble in common organic solvents such as ethanol and dichloromethane. | [1] |
| Purity | Commercially available with >97% purity. | [3] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous pyrazine-2-carboxylic acid esters. A common approach involves the condensation of a 1,2-dicarbonyl compound with an aminomalonamide derivative, followed by methylation.
Proposed Synthetic Pathway
A potential synthetic route could start from 2-aminomalonamide and glyoxal. The initial condensation would form 5-hydroxypyrazine-2-carboxamide, which can then be methylated at the hydroxyl group using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. The resulting 5-methoxypyrazine-2-carboxamide can then be converted to the methyl ester via Fischer esterification using methanol and a strong acid catalyst.
General Experimental Protocol for Esterification (Hypothetical)
This protocol is a general representation of a Fischer esterification and would require optimization for the specific substrate.
-
Reaction Setup: To a solution of 5-methoxypyrazine-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
Spectroscopic Data (Predicted)
Specific spectroscopic data for this compound are not available. The following predictions are based on the analysis of structurally similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Chemical Shifts / Fragmentation Patterns |
| ¹H NMR | - Aromatic protons on the pyrazine ring: Two singlets or doublets between δ 8.0 and 9.0 ppm. - Methoxy protons (-OCH₃ attached to the ring): A singlet around δ 4.0 ppm. - Methyl ester protons (-COOCH₃): A singlet around δ 3.9 ppm. |
| ¹³C NMR | - Carbonyl carbon of the ester: δ 160-170 ppm. - Aromatic carbons of the pyrazine ring: Four signals between δ 130 and 160 ppm. - Methoxy carbon (-OCH₃): δ 50-60 ppm. - Methyl ester carbon (-COOCH₃): δ 50-60 ppm. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 168. - Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or the methyl ester group (-COOCH₃, m/z = 59). |
| Infrared (IR) Spectroscopy | - C=O stretching vibration of the ester: ~1720-1740 cm⁻¹. - C-O stretching vibrations: ~1200-1300 cm⁻¹. - Aromatic C=N and C=C stretching vibrations: ~1500-1600 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic): ~2850-3100 cm⁻¹. |
Biological Activity and Potential Applications
There is no specific information in the scientific literature regarding the biological activity or mechanism of action of this compound. However, the pyrazine ring is a common scaffold in biologically active molecules, and various derivatives have shown a wide range of activities.
Context from Related Compounds
-
Antimicrobial and Antifungal Activity: Several studies have reported that pyrazine derivatives, including amides and esters of pyrazinecarboxylic acids, exhibit antimycobacterial and antifungal properties.[5][6] The biological activity is often influenced by the nature and position of substituents on the pyrazine ring.
-
Flavor and Fragrance: Methoxypyrazines are well-known for their potent aroma characteristics, often described as "green" or "vegetal".[7][8] They are significant contributors to the aroma of various foods and beverages, including wine.
-
Pharmaceutical Intermediates: Pyrazinecarboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals. For instance, 5-methylpyrazine-2-carboxylic acid is a key intermediate in the synthesis of the antidiabetic drug glipizide.[3][9]
Given the structural similarity to these compounds, this compound could be a candidate for screening in antimicrobial or antifungal assays. Its potential as a flavor or fragrance compound could also be explored. Furthermore, it could serve as a valuable building block in the synthesis of more complex, biologically active molecules.
Potential Research Workflow
For researchers interested in exploring the biological potential of this compound, a logical workflow would involve initial screening against a panel of relevant biological targets.
Safety and Handling
While a detailed toxicological profile is not available, general laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a pyrazine derivative with potential for further investigation in various fields of chemistry and biology. This technical guide has consolidated the limited available information and provided a framework for future research by proposing a synthetic route and predicting its spectral properties. The significant gap in knowledge regarding its biological activity presents an opportunity for novel discoveries. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.
References
- 1. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 2. chembk.com [chembk.com]
- 3. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 2-Methylpyrazine-5-carboxylic acid [webbook.nist.gov]
- 5. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methoxypyrazine - Wikipedia [en.wikipedia.org]
- 9. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
The Expanding Therapeutic Potential of Substituted Pyrazine-2-Carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine moiety, a nitrogen-containing heterocyclic ring, is a cornerstone in medicinal chemistry, lending its structural motif to a wide array of biologically active compounds. Among these, substituted pyrazine-2-carboxylate derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their antimicrobial and anticancer properties. Quantitative data from various studies are summarized, detailed experimental protocols are provided, and key signaling pathways are visualized to facilitate further research and drug development in this area.
Synthetic Strategies
The synthesis of substituted pyrazine-2-carboxylate derivatives, primarily as amides, is a well-established process. A common and effective method involves a two-step procedure. The first step is the activation of the carboxylic acid group of a substituted pyrazine-2-carboxylic acid, typically by converting it to a more reactive acyl chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) in an inert solvent like toluene or benzene.[1][2]
The second step is the amidation reaction, where the synthesized acyl chloride is reacted with a variety of substituted amines. This reaction is usually carried out in the presence of a base, such as pyridine, in a dry aprotic solvent like acetone.[1][2] An alternative approach for the amide bond formation involves the use of coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP).[3] Another efficient coupling reagent that has been utilized is propyl phosphonic anhydride (T3P).[4]
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to introduce further diversity into the pyrazine-2-carboxamide scaffold by reacting bromo-substituted derivatives with various aryl boronic acids.[3]
General Experimental Workflow for Synthesis
References
The Pivotal Role of Methyl 5-methoxypyrazine-2-carboxylate in Drug Discovery: A Precursor to Potent Biological Modulators
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 5-methoxypyrazine-2-carboxylate is a key chemical intermediate, primarily utilized in the synthesis of a novel class of indirect AMP-activated protein kinase (AMPK) activators and phosphodiesterase 1 (PDE1) inhibitors. While this compound itself does not exhibit a direct mechanism of action in biological systems, its structural framework is integral to the development of pharmacologically active agents with significant therapeutic potential, particularly in oncology. This guide delineates the role of this compound as a synthetic precursor and provides a comprehensive overview of the mechanism of action, quantitative biological data, and experimental protocols for the advanced drug candidates derived from it.
Synthetic Pathways Involving this compound
This compound serves as a crucial building block in multi-step synthetic routes to produce complex heterocyclic compounds. Its pyrazine core is a common feature in a series of potent indirect AMPK activators. The following diagram illustrates a representative synthetic workflow.
Mechanism of Action of Derived Bioactive Compounds: Indirect AMPK Activation
The primary therapeutic targets of compounds synthesized from this compound are centered around the AMP-activated protein kinase (AMPK) signaling pathway. These compounds are indirect activators of AMPK, a crucial regulator of cellular energy homeostasis.[1]
The AMPK Signaling Cascade in Cancer
AMPK acts as a cellular energy sensor. When activated by an increase in the cellular AMP:ATP ratio, it initiates a cascade of events to restore energy balance.[2] This involves switching off anabolic pathways that consume ATP and switching on catabolic pathways that generate ATP.[2] In the context of cancer, AMPK activation can lead to tumor suppression through several mechanisms:[3][4]
-
Inhibition of mTORC1: AMPK directly phosphorylates and activates TSC2, a negative regulator of the mTORC1 complex, which is a central controller of cell growth and proliferation.[1]
-
Regulation of Autophagy: AMPK can induce autophagy, a cellular recycling process that can promote cancer cell survival under stress but can also lead to autophagic cell death.
-
Metabolic Reprogramming: Activated AMPK can inhibit anabolic processes like fatty acid and protein synthesis, which are essential for rapidly dividing cancer cells.[3]
The following diagram illustrates the central role of AMPK in cellular signaling.
Quantitative Data on Biological Activity
The biological activity of the final compounds is typically assessed through various in vitro assays. The following tables summarize key quantitative data for representative AMPK activators derived from synthetic routes involving this compound.
Table 1: In Vitro AMPK Activation and Cellular Activity
| Compound | AMPK Activation EC50 (µM)a | Cell Growth Inhibition IC50 (µM)b (MDA-MB-453 cells) |
| 21b | 0.043 | Not Reported |
| 27b | 0.011 | 0.0038 |
| ASP4132 | Not Reported | Comparable to 27b |
a EC50 values were determined by whole-cell ELISA measuring the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK.[5] b IC50 values represent the concentration required to inhibit the growth of the MDA-MB-453 human breast cancer cell line by 50%.[1]
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound | Aqueous Solubility (µg/mL) at pH 6.8 | Human Liver Microsome CLint, vitro (mL/min/kg) | hERG Inhibition IC50 (µM) |
| 21b | >200 | 46 | Not Reported |
| 27b | >200 | 89 | 16 |
| ASP4132 | 1.3 | Good | 0.74 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the biological activity of the AMPK activators.
Whole-Cell ELISA for AMPK Activation
This assay quantifies the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream substrate of AMPK, as a measure of AMPK activation.
Cell Growth Inhibition Assay
This assay determines the potency of a compound in inhibiting the proliferation of cancer cells.
-
Cell Seeding: MDA-MB-453 human breast cancer cells are seeded into 96-well plates at a specified density.
-
Compound Incubation: The cells are treated with a serial dilution of the test compound and incubated for a period of 72 hours.
-
Viability Assessment: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The luminescence data is used to generate a dose-response curve, from which the IC50 value is calculated.
Human Liver Microsome (HLM) Stability Assay
This in vitro assay predicts the metabolic stability of a compound in the liver.
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (as a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a solvent like acetonitrile.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound at each time point is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Clearance Calculation: The in vitro intrinsic clearance (CLint, vitro) is calculated from the rate of disappearance of the compound.
hERG Inhibition Assay
This assay assesses the potential for a compound to cause cardiac arrhythmias by blocking the hERG potassium channel.
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293 cells) is used.
-
Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Current Measurement: The inhibition of the hERG tail current is measured at each concentration.
-
IC50 Determination: The concentration-response data is fitted to a logistic equation to determine the IC50 value.
Conclusion
This compound is a non-bioactive compound that holds significant value in medicinal chemistry as a versatile intermediate. Its utility is demonstrated in the synthesis of potent and selective indirect AMPK activators that have shown promise in preclinical cancer models. The in-depth understanding of the synthesis, mechanism of action, and biological characterization of the final drug candidates derived from this intermediate is essential for the continued development of novel therapeutics targeting cellular metabolism in oncology and other diseases.
References
- 1. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel Indirect AMP-Activated Protein Kinase Activators: Identification of a Second-Generation Clinical Candidate with Improved Physicochemical Properties and Reduced hERG Inhibitory Activity [jstage.jst.go.jp]
The Green Note Unveiled: A Technical Guide to the Discovery and History of Methoxypyrazines in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypyrazines (MPs) are a class of potent, nitrogen-containing aromatic compounds that play a pivotal role in the flavor profiles of numerous foods and beverages. Characterized by their distinctive "green" or vegetative aromas, they are perceptible at exceptionally low concentrations, often in the parts-per-trillion (ng/L) range. This guide provides an in-depth exploration of the discovery, history, and analytical methodologies associated with these impactful flavor compounds.
First identified in the 1960s, the study of methoxypyrazines has evolved significantly, driven by their profound influence on the sensory qualities of products ranging from wine and coffee to bell peppers and roasted foods. This document details the key milestones in their discovery, provides comprehensive data on their sensory thresholds and typical concentrations, and outlines the experimental protocols for their analysis.
Historical Milestones in Methoxypyrazine Research
The journey to understanding methoxypyrazines has been marked by key discoveries that have shaped the field of flavor chemistry. The timeline below highlights some of the most significant events.
Caption: A timeline of key discoveries in methoxypyrazine research.
Key Methoxypyrazine Compounds in Flavor Chemistry
Several methoxypyrazine derivatives are of particular importance in the food and beverage industry due to their potent aromas and widespread occurrence. The following table summarizes the key compounds, their CAS numbers, and their characteristic sensory descriptors.
| Compound Name | Abbreviation | CAS Number | Sensory Descriptors |
| 2-Methoxy-3-(2-methylpropyl)pyrazine | IBMP | 24683-00-9 | Green bell pepper, earthy, herbaceous[1] |
| 2-Methoxy-3-(1-methylethyl)pyrazine | IPMP | 25773-40-4 | Green pea, earthy, asparagus |
| 2-Methoxy-3-(1-methylpropyl)pyrazine | SBMP | 24168-70-5 | Earthy, green pea, bell pepper |
| 2-Methoxy-3-ethylpyrazine | EMP | 32737-14-7 | Earthy, roasted potato |
| 2,5-Dimethyl-3-methoxypyrazine | DMMP | 2847-30-5 | Roasted peanut, potato chip |
| 2-Methoxypyrazine | MMP | 3149-28-8 | Nutty, cereal, musty[2][3][4][5][6] |
Quantitative Data on Methoxypyrazines
The impact of methoxypyrazines on the sensory profile of a product is directly related to their concentration and the consumer's sensory detection threshold. These thresholds are remarkably low and can be influenced by the food matrix.
Sensory Detection Thresholds
The following table presents the sensory detection thresholds for key methoxypyrazines in various matrices.
| Compound | Matrix | Threshold (ng/L) | Notes |
| IBMP | Water | 2 | Orthonasal detection |
| IBMP | White Wine | 8-15 | Contributes to vegetative aroma[7] |
| IBMP | Red Wine | 10-16 | [8] |
| IPMP | Water | 1-2 | |
| IPMP | Wine | 2 | [8] |
| SBMP | Water | 1-2 | [8] |
Typical Concentrations in Food and Beverages
The concentration of methoxypyrazines varies significantly depending on the food product, its origin, and processing methods.
| Compound | Food/Beverage | Typical Concentration Range (ng/L) |
| IBMP | Sauvignon Blanc Wine | 5 - 35 |
| IBMP | Cabernet Sauvignon Wine | 10 - 30 |
| IBMP | Green Bell Pepper | > 10,000 |
| IPMP | Green Peas | ~3,500 |
| IPMP | Coffee (with potato defect) | Can be significantly elevated |
| SBMP | Red Wine | < 10 |
Biosynthesis of Methoxypyrazines
The formation of methoxypyrazines in plants is a complex process that is not yet fully elucidated. However, two main pathways have been proposed, both culminating in the methylation of a hydroxypyrazine precursor. The key precursors are thought to be amino acids.
Caption: Proposed biosynthetic pathway for 3-isobutyl-2-methoxypyrazine (IBMP).
Experimental Protocols
Accurate and precise quantification of methoxypyrazines is crucial for quality control and research. The following sections detail the methodologies for their analysis.
Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common and sensitive method for the analysis of methoxypyrazines in various matrices.
1. Sample Preparation:
-
Wine: A 10 mL aliquot of wine is placed in a 20 mL headspace vial. 3 g of NaCl is added to increase the volatility of the analytes. An internal standard (e.g., deuterated IBMP) is added for accurate quantification.
-
Grapes: A known weight of grapes (e.g., 50 g) is homogenized. A portion of the homogenate is centrifuged, and the supernatant is used for analysis.
-
Coffee: Ground coffee is mixed with hot water, and the resulting brew is filtered before analysis.
2. HS-SPME Protocol:
-
Fiber: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its high affinity for volatile and semi-volatile compounds.
-
Incubation: The sample vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow for equilibration of the analytes in the headspace.
-
Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the methoxypyrazines.
3. GC-MS Analysis:
-
Desorption: The SPME fiber is inserted into the hot inlet of the gas chromatograph (e.g., 250°C) to thermally desorb the analytes onto the analytical column.
-
Gas Chromatography:
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Program: A temperature gradient is employed to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then ramping to 240°C at 5°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: Selected Ion Monitoring (SIM) mode is used for high sensitivity and selectivity. Key ions for quantification include m/z 124, 151, and 166 for IBMP.
-
Caption: A typical experimental workflow for the analysis of methoxypyrazines.
Sensory Evaluation: Determination of Detection Thresholds
The ASTM E679 standard practice for determining odor and taste thresholds by a forced-choice ascending concentration series method of limits is a widely accepted methodology.
1. Panelist Selection and Training:
-
A panel of 15-25 individuals is selected.
-
Panelists are trained to recognize the specific aroma of the methoxypyrazine being tested using reference standards.
2. Sample Preparation:
-
A series of solutions of the methoxypyrazine compound are prepared in an appropriate matrix (e.g., deodorized wine or water) in ascending concentrations, typically with a dilution factor of 2 or 3.
3. Test Procedure (3-Alternative Forced-Choice - 3-AFC):
-
Panelists are presented with three samples in a triangular presentation: two are blanks (matrix only), and one contains the methoxypyrazine at a specific concentration.
-
The position of the spiked sample is randomized.
-
Panelists are asked to identify the sample that is different from the other two.
-
The test proceeds from the lowest to the highest concentration.
4. Data Analysis:
-
The individual threshold is the concentration at which a panelist correctly identifies the spiked sample a predetermined number of consecutive times (e.g., twice in a row).
-
The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.
Conclusion
The discovery and subsequent study of methoxypyrazines have been instrumental in advancing our understanding of flavor chemistry. From their initial identification as the source of "green" aromas to the development of sophisticated analytical techniques for their quantification, the research into these potent compounds continues to be a dynamic field. The methodologies and data presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with these critical flavor components. A thorough understanding of their formation, sensory impact, and analysis is essential for controlling and optimizing the flavor profiles of a wide range of food and beverage products.
References
- 1. 3-Isobutyl-2-methoxypyrazine - Wikipedia [en.wikipedia.org]
- 2. 2-Isobutyl-3-methoxypyrazine | C9H14N2O | CID 32594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-methoxypyrazine, 3149-28-8 [thegoodscentscompany.com]
- 4. acs.org [acs.org]
- 5. 2-Methoxypyrazine 95 3149-28-8 [sigmaaldrich.com]
- 6. 2-Methoxypyrazine | C5H6N2O | CID 18467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. femaflavor.org [femaflavor.org]
- 8. tdx.cat [tdx.cat]
Methodological & Application
Application Note: A Proposed Multi-Step Synthesis of Methyl 5-methoxypyrazine-2-carboxylate from 2-Aminomalononitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-methoxypyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its pyrazine core, substituted with both electron-donating (methoxy) and electron-withdrawing (carboxylate) groups, makes it a versatile building block. This document outlines a proposed multi-step synthetic pathway for this compound, starting from the readily available precursor, 2-aminomalononitrile. As a direct synthetic route from this starting material has not been extensively reported, this protocol is a composite of established transformations on similar heterocyclic systems. Each step is detailed with a comprehensive protocol, and relevant quantitative data from analogous reactions are provided for reference.
Proposed Synthetic Pathway
The proposed synthesis involves a five-step sequence:
-
Step 1: Oxidative Dimerization and Cyclization to form 2,3-dicyanopyrazine.
-
Step 2: N-Oxidation of the pyrazine ring.
-
Step 3: Halogenation at the 5-position to introduce a leaving group.
-
Step 4: Selective Monohydrolysis and Esterification of one nitrile group to a methyl ester.
-
Step 5: Nucleophilic Aromatic Substitution to introduce the methoxy group.
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Reference Data
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Reaction |
| 1 | Oxidative Dimerization & Cyclization | O₂, Catalyst | Varies | Varies | Varies | Not specified | General knowledge of aminomalononitrile chemistry |
| 2 | N-Oxidation | m-CPBA or H₂O₂/AcOH | CH₂Cl₂ or AcOH | 0 to reflux | 2-24 | 70-90 | Oxidation of pyrazines |
| 3 | Halogenation (Chlorination) | POCl₃ | Toluene | Reflux | 2-6 | 60-85 | Halogenation of pyrazine N-oxides |
| 4 | Hydrolysis & Esterification | H₂SO₄, MeOH | Methanol | Reflux | 12-24 | 65-80 | Acid-catalyzed hydrolysis and esterification of nitriles[1] |
| 5 | Methoxylation | NaOMe | Methanol | Reflux | 4-8 | 75-95 | Nucleophilic substitution on halopyrazines[2] |
Experimental Protocols
Step 1: Synthesis of 2,3-Dicyanopyrazine from 2-Aminomalononitrile
This step involves the in situ dimerization of 2-aminomalononitrile to diaminomaleonitrile, which then condenses with a glyoxal equivalent. A more direct literature-supported approach often starts with diaminomaleonitrile.
Protocol:
-
To a solution of diaminomaleonitrile (1 eq) in a suitable solvent (e.g., ethanol), add an aqueous solution of glyoxal (1.1 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2,3-dicyanopyrazine, is expected to precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Synthesis of 2,3-Dicyanopyrazine-1-oxide
Protocol:
-
Dissolve 2,3-dicyanopyrazine (1 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aqueous solution, 3 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat at 60-70 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and pour it into ice-water.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide.
Step 3: Synthesis of 5-Chloro-2,3-dicyanopyrazine
Protocol:
-
To 2,3-dicyanopyrazine-1-oxide (1 eq), add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 4: Synthesis of Methyl 5-Chloropyrazine-2-carboxylate
This step involves the selective hydrolysis of one of the two nitrile groups, followed by esterification. The conditions must be carefully controlled to favor mono-hydrolysis.
Protocol:
-
To a solution of 5-chloro-2,3-dicyanopyrazine (1 eq) in methanol, add concentrated sulfuric acid (2-3 eq) dropwise at 0 °C.
-
Heat the mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by HPLC or GC to maximize the formation of the mono-ester.
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 5: Synthesis of this compound
Protocol:
-
Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol under an inert atmosphere.
-
To this solution, add Methyl 5-chloropyrazine-2-carboxylate (1 eq).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.[2]
-
Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product.
-
Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Proposed Synthetic Pathway Diagram
Caption: Proposed multi-step synthesis of this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for a single synthetic step in the proposed pathway.
References
Green Synthesis of Pyrazine Carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of pyrazine carboxamide derivatives. These methods offer significant advantages over traditional synthetic routes by minimizing hazardous reagents, reducing reaction times, and improving energy efficiency, aligning with the principles of green chemistry.
Introduction
Pyrazine carboxamide and its derivatives are a class of heterocyclic compounds with significant therapeutic value, most notably represented by pyrazinamide, a first-line antitubercular drug.[1] The development of environmentally benign synthetic methodologies is crucial for the sustainable production of these important pharmaceutical scaffolds. This document details three prominent green synthesis approaches: microwave-assisted synthesis, continuous-flow enzymatic synthesis, and ultrasound-assisted synthesis.
Green Synthesis Methodologies
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions.[2] The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3][4]
Key Advantages:
-
Rapid Reactions: Reaction times can be reduced from hours to minutes.[4][5]
-
Higher Yields: Increased reaction rates and reduced side product formation often lead to improved yields.[4]
-
Energy Efficiency: Localized heating is more energy-efficient than conventional oil baths or heating mantles.
Continuous-Flow Enzymatic Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. Enzymes operate under mild conditions, are biodegradable, and exhibit high selectivity, minimizing the formation of byproducts.[6] The integration of enzymatic catalysis with continuous-flow microreactor technology offers a highly efficient and sustainable method for chemical synthesis.[6][7] This approach allows for precise control over reaction parameters, easy product isolation, and catalyst recycling.[6][7]
Key Advantages:
-
Mild Reaction Conditions: Reactions are typically carried out at or near room temperature and pressure.[7][8]
-
High Selectivity: Enzymes can distinguish between similar functional groups, leading to highly specific products.
-
Eco-friendly Catalysts: Enzymes are biodegradable and non-toxic.[6]
-
Process Intensification: Continuous-flow systems enable higher productivity and scalability.[6][7]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides a mechanical form of energy that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and chemical reactivity.[9][10]
Key Advantages:
-
Reduced Reaction Times: Ultrasound can significantly shorten reaction durations.[11][12]
-
Improved Yields: Enhanced mass transfer and reactivity can lead to higher product yields.[11]
-
Versatility: Can be applied to a wide range of organic reactions.
Quantitative Data Summary
The following table summarizes quantitative data from the literature for the green synthesis of various pyrazine carboxamide derivatives.
| Synthesis Method | Starting Materials | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Microwave-Assisted | 3-Chloropyrazine-2-carboxamide, Ring-substituted anilines | N-Aryl-3-aminopyrazine-2-carboxamides | Methanol | Pyridine | 140 | 30 min | 31 - 80 | [5][12] |
| Microwave-Assisted | 3-Aminopyrazine-2-carboxylic acid, Substituted benzylamine | N-Substituted 3-aminopyrazine-2-carboxamides | Methanol | NH₄Cl | 130 | 40 min | - | [13][14] |
| Microwave-Assisted | 3-Aminopyrazine-2-carboxylic acid, Benzylamine/Alkylamine/Aniline | N-Substituted 3-aminopyrazine-2-carboxamides | DMSO | CDI | 120 | 30 min | - | [13] |
| Continuous-Flow Enzymatic | Pyrazine-2-carboxylate, Benzylamine | N-Benzylpyrazine-2-carboxamide | tert-Amyl alcohol | Lipozyme® TL IM | 45 | 20 min | 81.7 | [6][7] |
| Batch Enzymatic | Pyrazine-2-carboxylate, Benzylamine | N-Benzylpyrazine-2-carboxamide | tert-Amyl alcohol | Lipozyme® TL IM | 45 | 17 h | - | [8] |
| Batch Enzymatic | 2-Pyrazinecarboxylic acid, Benzylamine | N-Benzylpyrazine-2-carboxamide | tert-Amyl alcohol | CAL-B | 45 | - | 73.2 | [7] |
| Ultrasound-Assisted | Isoniazid, Pyrazinamide precursor | Isoniazid-Pyrazinamide Hybrid | - | - | - | 1 h | 70 | [11][12] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-(3-(Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide
This protocol is adapted from a procedure for the amino dehalogenation of 3-chloropyrazine-2-carboxamide.[12]
Materials:
-
3-Chloropyrazine-2-carboxamide
-
3-(Trifluoromethyl)benzylamine
-
Methanol
-
Pyridine
-
Microwave reactor with a focused field
Procedure:
-
In a microwave reactor vessel, combine 3-chloropyrazine-2-carboxamide (1 mmol), 3-(trifluoromethyl)benzylamine (1.1 mmol), methanol (5 mL), and pyridine (1.1 mmol) as a base.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 30 minutes with a power of 120 W.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Protocol 2: Continuous-Flow Enzymatic Synthesis of N-Benzylpyrazine-2-carboxamide
This protocol is based on the synthesis of pyrazinamide derivatives using Lipozyme® TL IM in a continuous-flow microreactor.[7][8][15]
Materials:
-
Pyrazine-2-carboxylate
-
Benzylamine
-
tert-Amyl alcohol
-
Immobilized Lipozyme® TL IM from Thermomyces lanuginosus
-
Continuous-flow microreactor setup (syringe pumps, Y-mixer, tubing, packed-bed reactor)
Procedure:
-
Prepare the Feed Solutions:
-
Feed 1: Dissolve pyrazine-2-carboxylate (5 mmol) in 10 mL of tert-amyl alcohol.
-
Feed 2: Dissolve benzylamine (15 mmol) in 10 mL of tert-amyl alcohol.
-
-
Set up the Continuous-Flow System:
-
Pack a column with 870 mg of Lipozyme® TL IM to create the packed-bed reactor.
-
Connect the two syringe pumps containing Feed 1 and Feed 2 to a Y-mixer.
-
Connect the outlet of the Y-mixer to the inlet of the packed-bed reactor.
-
Maintain the reactor temperature at 45°C.
-
-
Run the Reaction:
-
Pump Feed 1 and Feed 2 into the Y-mixer at a flow rate of 15.6 µL/min each, resulting in a total flow rate of 31.2 µL/min through the reactor. This corresponds to a residence time of 20 minutes.
-
-
Product Collection and Purification:
-
Collect the reaction mixture from the outlet of the reactor.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.
-
Protocol 3: Ultrasound-Assisted Synthesis of an Isoniazid-Pyrazinamide Hybrid
This protocol is based on a report of a significant reduction in reaction time for the synthesis of a hybrid antituberculosis medication.[11][12] Note: Specific reactant details were not provided in the source; this is a general outline.
Materials:
-
Appropriate pyrazine carboxamide precursor
-
Isoniazid or a suitable derivative
-
Solvent (if required)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Combine the pyrazine carboxamide precursor and the isoniazid reactant in a suitable reaction vessel.
-
If necessary, add a minimal amount of an appropriate solvent.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture as appropriate (e.g., extraction, filtration).
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for microwave-assisted synthesis of pyrazine carboxamide derivatives.
Experimental Workflow: Continuous-Flow Enzymatic Synthesis
Caption: Workflow for continuous-flow enzymatic synthesis of pyrazinamide derivatives.
Signaling Pathway: Mechanism of Action of Pyrazinamide
Caption: Mechanism of action of pyrazinamide against Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazinamide - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] A Review of Biological potential of Pyrazinamide derivatives | Semantic Scholar [semanticscholar.org]
- 11. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Application Notes and Protocols: The Role of Methyl 5-Methylpyrazine-2-Carboxylate in the Synthesis of Glipizide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glipizide is a second-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus. Its synthesis involves the coupling of a pyrazine moiety with a substituted phenylethylamine sulfonamide derivative. A key intermediate in several patented synthetic routes is Methyl 5-methylpyrazine-2-carboxylate.
Note on Intermediate Nomenclature: It is important to clarify that the pivotal intermediate in the synthesis of Glipizide is Methyl 5-methylpyrazine-2-carboxylate . While the query mentioned "Methyl 5-methoxypyrazine-2-carboxylate," extensive review of the scientific and patent literature indicates that the methyl-substituted pyrazine is the correct precursor for Glipizide. This document will, therefore, focus on the application of Methyl 5-methylpyrazine-2-carboxylate as the correct intermediate.
These application notes provide a detailed overview and experimental protocols for the synthesis of Glipizide utilizing Methyl 5-methylpyrazine-2-carboxylate as a key intermediate.
Synthesis of Glipizide: An Overview
The synthesis of Glipizide can be broadly divided into two main stages:
-
Synthesis of the Key Intermediates: This involves the separate preparation of Methyl 5-methylpyrazine-2-carboxylate and 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.
-
Coupling Reaction: The two key intermediates are then reacted to form the final Glipizide molecule.
There are variations in the synthetic strategy, particularly in the order of coupling the different components. One common pathway involves the reaction of Methyl 5-methylpyrazine-2-carboxylate with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.
Key Intermediates
-
Methyl 5-methylpyrazine-2-carboxylate: This pyrazine derivative provides the core heterocyclic structure of one part of the Glipizide molecule.
-
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide: This molecule provides the sulfonylurea and phenylethylamine portions of Glipizide.
Synthetic Pathway and Experimental Workflow
The following diagrams illustrate the overall synthetic pathway for Glipizide and a typical experimental workflow for the coupling step.
Caption: Overall synthetic pathway for Glipizide.
Caption: Experimental workflow for Glipizide synthesis.
Experimental Protocols
The following protocols are derived from methodologies described in the patent literature.
Protocol 1: Synthesis of Methyl 5-methylpyrazine-2-carboxylate
This protocol describes the esterification of 5-methylpyrazine-2-carboxylic acid.
Materials:
-
5-methylpyrazine-2-carboxylic acid
-
Methanol
-
Sulfuric acid (concentrated)
-
Cyclohexane
-
Sodium bicarbonate solution (saturated)
-
Water
Procedure:
-
To a solution of 5-methylpyrazine-2-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux (approximately 50-60°C) for 2-5 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and distill off the excess methanol.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as cyclohexane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Methyl 5-methylpyrazine-2-carboxylate.
-
The crude product can be further purified by crystallization or column chromatography.
Protocol 2: Synthesis of Glipizide via Amide Coupling
This protocol outlines the coupling of Methyl 5-methylpyrazine-2-carboxylate with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide.
Materials:
-
Methyl 5-methylpyrazine-2-carboxylate
-
4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide
-
Sodium methoxide solution (e.g., 25% in methanol)
-
Methanol
-
Water
-
Hydrochloric acid (diluted)
-
Dimethylformamide (DMF) for purification
Procedure:
-
Charge a reaction vessel with 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide and Methyl 5-methylpyrazine-2-carboxylate.
-
Add a solution of sodium methoxide in methanol to the reaction mixture.
-
Heat the mixture with stirring to a temperature between 80-120°C for 1-2 hours.[1]
-
Monitor the progress of the reaction by HPLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mass, followed by acidification with diluted hydrochloric acid to precipitate the crude Glipizide.
-
Stir the suspension for 1-2 hours to ensure complete precipitation.
-
Filter the solid, wash with water, and dry to afford crude Glipizide.
-
For further purification, the crude product can be recrystallized. Dissolve the crude Glipizide in DMF at 50-90°C, treat with activated charcoal, and filter. Add methanol to the filtrate and cool to induce crystallization, yielding pure Glipizide.[1]
Data Presentation
The following tables summarize quantitative data from representative synthetic procedures found in the literature.
| Parameter | Value | Reference |
| Purity of Glipizide | >99% | [1] |
| Total Impurities | <0.5% | [1] |
| Reactant | Molar Ratio | Notes |
| 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide | 1 | |
| Methyl 5-methylpyrazine-2-carboxylate | 1 - 1.2 | An excess of the ester may be used. |
| Sodium Methoxide | Catalytic to stoichiometric | The amount can vary based on the specific process. |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle corrosive reagents like sulfuric acid and hydrochloric acid with extreme care.
-
Sodium methoxide is a strong base and is flammable; handle it with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of Glipizide using Methyl 5-methylpyrazine-2-carboxylate as a key intermediate is a well-established and efficient method. The protocols provided, derived from existing literature, offer a robust framework for researchers in the field of pharmaceutical synthesis. Careful control of reaction conditions and appropriate purification techniques are crucial for obtaining high-purity Glipizide suitable for pharmaceutical applications.
References
Application of Methyl 5-methoxypyrazine-2-carboxylate in Medicinal Chemistry: Application Notes and Protocols
Introduction
Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic compound that, along with its parent acid, 5-methoxypyrazine-2-carboxylic acid, serves as a versatile intermediate in various chemical industries. While direct and extensive medicinal chemistry applications with specific biological data for this compound are not widely documented in publicly available literature, the pyrazine-2-carboxylate scaffold is a well-established pharmacophore. Numerous derivatives have been synthesized and evaluated for a range of biological activities. This document provides an overview of the known applications of the parent acid and detailed application notes and protocols for closely related pyrazine-2-carboxamide derivatives, highlighting their potential as antimicrobial agents.
5-Methoxypyrazine-2-carboxylic acid is recognized as an intermediate in the synthesis of pharmaceuticals, potentially for neurological disorders, though specific agents are not frequently cited in scientific literature. It is also utilized in the agricultural sector as a plant growth regulator and in the flavor and fragrance industry[1]. The primary medicinal application of the closely related 5-methylpyrazine-2-carboxylic acid is as a key intermediate in the synthesis of the anti-diabetic drug Glipizide and the lipid-lowering agent Acipimox.
The broader class of pyrazine-2-carboxamides has been extensively investigated for its therapeutic potential, demonstrating significant antimycobacterial and antifungal activities. This report will focus on these applications, providing quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the biological activities of various substituted pyrazine-2-carboxamide derivatives, which serve as representative examples of the medicinal chemistry applications of the pyrazine-2-carboxylate scaffold.
Table 1: Antimycobacterial Activity of Substituted Pyrazine-2-carboxamides against Mycobacterium tuberculosis
| Compound ID | R1 | R2 | Ar | MIC (µg/mL) | % Inhibition | Reference |
| 1 | H | Cl | 3-CF3-benzyl | >100 | - | [2] |
| 2 | t-Bu | Cl | 4-OCH3-benzyl | 6.25 | - | [2] |
| 3 | t-Bu | Cl | 3,5-bis(CF3)-phenyl | - | 72 | [2] |
| 4 | H | Cl | 3-CH3-phenyl | - | <20 | [2] |
| 5 | t-Bu | Cl | 3-CH3-phenyl | - | 20-40 | [2] |
Table 2: Antifungal Activity of Substituted Pyrazine-2-carboxamides against Trichophyton mentagrophytes
| Compound ID | R1 | R2 | Ar | MIC (µmol/L) | Reference |
| 6 | H | Cl | 3-CF3-benzyl | 15.62 | [2] |
| 7 | H | Cl | 4-Cl-benzyl | 62.5 | [2] |
| 8 | t-Bu | Cl | 4-Cl-benzyl | 125 | [2] |
Table 3: Photosynthesis-Inhibiting Activity of Substituted Pyrazine-2-carboxamides in Spinach Chloroplasts
| Compound ID | R1 | R2 | Ar | IC50 (µmol/L) | Reference |
| 9 | t-Bu | Cl | benzyl | 7.4 | [2] |
| 10 | t-Bu | Cl | 4-Cl-benzyl | 13.4 | [2] |
| 11 | H | Cl | 3,5-bis(CF3)-phenyl | 26 | [2] |
Experimental Protocols
General Synthesis of Substituted Pyrazine-2-carboxamides
This protocol describes a general method for the synthesis of pyrazine-2-carboxamide derivatives from a methyl pyrazine-2-carboxylate starting material.
Workflow Diagram:
Caption: General synthetic workflow for pyrazine-2-carboxamides.
Protocol:
-
Hydrolysis of the Methyl Ester: To a solution of the starting methyl pyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water, add an excess of lithium hydroxide (LiOH). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture with aqueous HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pyrazine-2-carboxylic acid.
-
Formation of the Acid Chloride: To a solution of the pyrazine-2-carboxylic acid in an anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Reflux the reaction mixture until the reaction is complete. Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which is often used immediately in the next step.
-
Amide Coupling: Dissolve the crude pyrazine-2-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). To this solution, add the desired substituted amine followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl byproduct. Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization to afford the desired substituted pyrazine-2-carboxamide.
Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
This protocol outlines a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Workflow Diagram:
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Protocol:
-
Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate using an appropriate broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (cells only) and negative (medium only) controls.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Reagent Addition: After incubation, add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Data Analysis: Assess the color change visually (blue to pink) or measure fluorescence. The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of mycobacterial growth.
Antifungal Activity Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of compounds against fungal strains like Trichophyton mentagrophytes.
Workflow Diagram:
Caption: Workflow for the broth microdilution antifungal assay.
Protocol:
-
Plate Preparation: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., RPMI-1640) in a 96-well microplate.
-
Inoculation: Add a standardized suspension of fungal spores to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for a sufficient duration (e.g., 48-72 hours), allowing for visible growth in the control wells.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Photosynthesis Inhibition Assay
This protocol details a method to assess the inhibitory effect of compounds on photosynthetic electron transport in isolated spinach chloroplasts.
Workflow Diagram:
References
Application Note and Protocol for the Quantification of Methoxypyrazines using GC-MS
Introduction
Methoxypyrazines (MPs) are a class of potent, naturally occurring aromatic compounds that contribute significantly to the aroma profiles of various foods and beverages, including wine, bell peppers, and coffee.[1] They are known for their distinct vegetative, earthy, or nutty aromas.[1] Due to their extremely low odor thresholds, often in the parts-per-trillion (ng/L) range, the accurate and sensitive quantification of these compounds is crucial for quality control in the food and beverage industry.[1] This document provides a detailed protocol for the quantitative analysis of methoxypyrazines using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique. The most common methoxypyrazines found in wine are 3-isobutyl-2-methoxypyrazine (IBMP), 3-sec-butyl-2-methoxypyrazine (SBMP), and 3-isopropyl-2-methoxypyrazine (IPMP).[2][3]
This application note is intended for researchers, scientists, and professionals in the food and beverage industry, as well as those in analytical testing laboratories.
Principle of the Method
This method utilizes a sample preparation step to extract and concentrate the volatile methoxypyrazines from the sample matrix. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique that is highly effective for this purpose.[1] Following extraction, the analytes are thermally desorbed into the GC inlet, separated on a capillary column, and detected by a mass spectrometer. Quantification is achieved using the internal standard method, which involves adding a known concentration of a deuterated analog of the target analyte to both the samples and calibration standards. This approach ensures high accuracy and precision by correcting for variations in sample preparation and instrument response.[1][3]
Experimental Protocols
Reagents and Materials
-
Standards: Certified reference standards of 2-isobutyl-3-methoxypyrazine (IBMP), 2-sec-butyl-3-methoxypyrazine (SBMP), and 2-isopropyl-3-methoxypyrazine (IPMP).[2]
-
Internal Standards: Deuterated standards such as 2-isobutyl-3-methoxy-d3-pyrazine (d3-IBMP) and 2-isopropyl-3-methoxy-d3-pyrazine (d3-IPMP).[2]
-
Solvents: Methanol (HPLC grade), Ethanol (absolute), and ultrapure water.
-
Salts: Sodium chloride (analytical grade).
-
Model Wine Solution: 12% ethanol and 3.5 g/L tartaric acid in ultrapure water, with the pH adjusted to 3.5.[1]
-
SPME Fibers: 2 cm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) StableFlex SPME fiber.[2]
-
Vials: 20 mL amber headspace vials with PTFE-faced silicone septa.[2]
Standard Solution Preparation
-
Stock Solutions (e.g., 1000 mg/L): Accurately weigh a known amount of each methoxypyrazine standard and dissolve it in methanol in a volumetric flask. Store these solutions at 4°C in the dark.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solutions with the model wine solution. The concentration range should encompass the expected concentrations of the analytes in the samples.[1]
-
Internal Standard Spiking Solution: Prepare a stock solution of the deuterated internal standards in methanol. From this, prepare a working solution to spike into all calibration standards and samples at a constant concentration (e.g., 50 ng/L).[1]
Sample Preparation (HS-SPME)
-
Aliquoting: Place a 10 mL aliquot of the wine sample into a 20 mL headspace vial.[4]
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard working solution.[1]
-
Matrix Modification: Add 2 grams of sodium chloride to the vial to increase the ionic strength, which enhances the partitioning of the volatile analytes into the headspace.[1][5]
-
Equilibration and Extraction: Seal the vial and place it in a temperature-controlled autosampler or water bath. Equilibrate the sample at 50°C for 10 minutes with agitation. Then, expose the SPME fiber to the headspace for 40 minutes at the same temperature with continued agitation.[2]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption at 270°C for 5 minutes in splitless mode.[2]
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890A GC or equivalent.[6]
-
Injector: Split/splitless injector, operated in splitless mode at 270°C.[2]
-
Column: SH-Rtx-wax capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.46 mL/min.[2]
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 3 minutes.
-
Ramp to 101°C at 7.33°C/min.
-
Ramp to 218.7°C at a suitable rate for a total runtime of approximately 62 minutes.[7]
-
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific methoxypyrazine ions.[2] The ratio of the quantifying ions of each MP to their respective deuterated internal standard ion is used for quantification.[2]
Data Presentation
Quantitative data from validated methods are summarized in the tables below for easy comparison.
Table 1: Monitored Ions for Quantification and Confirmation
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| IBMP | 124 | 151 |
| IPMP | 137 | 152 |
| SBMP | 124 | 151 |
| d3-IBMP | 127 | 154 |
| d3-IPMP | 140 | 155 |
Source: Adapted from various GC-MS methods for methoxypyrazine analysis.
Table 2: Method Validation Data for Methoxypyrazine Quantification in Wine
| Analyte | Linearity (R²) | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) | Recovery (%) | Precision (RSD %) | Reference |
| IBMP | > 0.999 | < 2 | 2.73 | 95.7 - 106.3 | 3.5 | [2] |
| IPMP | > 0.999 | < 1 | 0.66 | 95.0 - 102.0 | 1.4 | [2] |
| SBMP | > 0.999 | < 1 | 0.66 | 94.3 - 101.3 | 2.8 | [2] |
| IBMP | > 0.99 | 8.6 | 33 | Not Specified | Not Specified | [5] |
| IBMP | Not Specified | Not Specified | 0.3 | 84 - 108 | Not Specified | [8] |
| IPMP | Not Specified | Not Specified | 2.1 | 84 - 108 | Not Specified | [8] |
| SBMP | Not Specified | Not Specified | Not Specified | 84 - 108 | Not Specified | [8] |
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the quantification of methoxypyrazines using GC-MS.
Caption: Experimental workflow for methoxypyrazine quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative analysis of 3-alkyl-2-methoxypyrazines in juice and wine using stable isotope labelled internal standard assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Accurate determination of 3-alkyl-2-methoxypyrazines in wines by gas chromatography quadrupole time-of-flight tandem mass spectrometry following solid-phase extraction and dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Validated LC-MS/MS Method for the Separation and Quantification of Pyrazine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that are important structural motifs in many pharmaceutical agents and are significant contributors to the flavor and aroma of various food products.[1][2] The accurate separation and quantification of pyrazine isomers are crucial for quality control, flavor profiling, pharmacokinetic studies, and ensuring the safety and efficacy of pharmaceutical products.[1][3] However, the structural similarity of pyrazine isomers presents a significant analytical challenge, often resulting in co-elution and similar mass spectra, making their differentiation difficult.[4][5]
This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the separation and quantification of 16 pyrazine isomers. The method utilizes a C18 reversed-phase column for chromatographic separation and a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode for detection.[6] The use of a stable isotope-labeled internal standard (SIL-IS) is recommended for robust quantitative analysis to compensate for variations in sample preparation and instrument response.[2] This method has been validated for key performance characteristics, demonstrating its suitability for high-throughput analysis in various research and development applications.
Experimental Protocols
1. Materials and Reagents
-
Standards: Pyrazine, 2-methylpyrazine, 2,6-dimethylpyrazine, 2,3-dimethylpyrazine, 2-ethyl-3-methylpyrazine, 2,3,5-trimethylpyrazine, 2,3-diethylpyrazine, 5-ethyl-2,3-dimethylpyrazine, 2,3,5,6-tetramethylpyrazine, 2-isobutyl-3-methylpyrazine, 2,3-diethyl-5-methylpyrazine, 2-acetyl-3-methylpyrazine, (3,5,6-trimethylpyrazin-2-yl)methanol, 2-propylpyrazine, 2-ethyl-6-methylpyrazine, and 2-ethyl-3,5-dimethylpyrazine (≥96% purity).[6]
-
Internal Standard (IS): A stable isotope-labeled pyrazine, such as 2,6-Dimethylpyrazine-d6, is recommended.[2]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.[6] Formic acid (LC-MS grade).[2]
-
Sample Matrix: The matrix will depend on the application (e.g., human plasma, food base, reaction mixture).[1][2]
2. Preparation of Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of each pyrazine standard and the internal standard in methanol at a concentration of 1 mg/mL.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solutions with a 50:50 methanol/water mixture to achieve the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).[2]
-
Quality Control (QC) Samples: Prepare QC samples independently at a minimum of three concentration levels (low, medium, and high) spanning the calibration range.[2]
3. Sample Preparation (Liquid-Liquid Extraction Example)
This protocol provides a general liquid-liquid extraction (LLE) procedure that can be adapted based on the specific sample matrix.[1]
-
Pipette 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to all samples, calibration standards, and QCs (except for the blank).
-
Add 1 mL of methyl tert-butyl ether (MTBE).[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.[1]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject 10 µL of the sample into the UPLC-MS/MS system.[6]
4. UPLC-MS/MS Method
The following UPLC-MS/MS parameters are based on a method developed for the analysis of 16 pyrazines.[6]
UPLC Conditions:
| Parameter | Condition |
| System | ACQUITY UPLC system (Waters) or equivalent[6] |
| Column | BEH C18 (100 × 2.1 mm, 1.7 µm; Waters)[6] |
| Column Temperature | 40 °C[6] |
| Mobile Phase A | 0.1% formic acid in water[6] |
| Mobile Phase B | 0.1% formic acid in acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient Elution | 0–8 min, 3% B; 8–25 min, 3–12% B; 25–31 min, 12–20% B; 31–35 min, 20–70% B; 35–35.5 min, 70–3% B; 35.5–40 min, 3% B[6] |
| Injection Volume | 10 µL[6] |
MS/MS Conditions:
| Parameter | Condition |
| Mass Spectrometer | Xevo TQ-S Triple Quadrupole (Waters) or equivalent[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions, Cone Voltages, and Collision Energies:
The following table details the specific MRM transitions, cone voltages, and collision energies for the 16 pyrazine isomers.[6] Two transitions are selected for each analyte: one for quantification and a second for confirmation.[6]
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Pyrazine | 4.35 | 81.1 | 54.1 | 81.1 | 20 | 15 |
| 2-Methylpyrazine | 6.21 | 95.1 | 68.1 | 95.1 | 25 | 20 |
| 2,6-Dimethylpyrazine | 8.54 | 109.1 | 82.1 | 109.1 | 30 | 20 |
| 2,3-Dimethylpyrazine | 9.32 | 109.1 | 82.1 | 109.1 | 30 | 20 |
| 2-Ethyl-3-methylpyrazine | 12.87 | 123.1 | 96.1 | 123.1 | 30 | 20 |
| 2,3,5-Trimethylpyrazine | 11.76 | 123.1 | 96.1 | 123.1 | 30 | 20 |
| 2,3-Diethylpyrazine | 16.54 | 137.1 | 110.1 | 137.1 | 30 | 20 |
| 5-Ethyl-2,3-dimethylpyrazine | 15.32 | 137.1 | 110.1 | 137.1 | 30 | 20 |
| 2,3,5,6-Tetramethylpyrazine | 14.87 | 137.1 | 110.1 | 137.1 | 30 | 20 |
| 2-Isobutyl-3-methylpyrazine | 19.87 | 151.1 | 124.1 | 151.1 | 30 | 20 |
| 2,3-Diethyl-5-methylpyrazine | 18.98 | 151.1 | 124.1 | 151.1 | 30 | 20 |
| 2-Acetyl-3-methylpyrazine | 10.21 | 137.1 | 110.1 | 137.1 | 30 | 20 |
| (3,5,6-Trimethylpyrazin-2-yl)methanol | 9.87 | 153.1 | 126.1 | 153.1 | 30 | 20 |
| 2-Propylpyrazine | 13.65 | 123.1 | 96.1 | 123.1 | 30 | 20 |
| 2-Ethyl-6-methylpyrazine | 12.11 | 123.1 | 96.1 | 123.1 | 30 | 20 |
| 2-Ethyl-3,5-dimethylpyrazine | 14.54 | 137.1 | 110.1 | 137.1 | 30 | 20 |
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[1]
Linearity and Range:
The calibration curve was linear over the tested concentration range. The coefficient of determination (r²) should be consistently ≥0.99.[1]
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples. The precision (%RSD) and accuracy (% recovery) should be within acceptable limits (e.g., ±15%).
| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | Inter-Day (n=18, 3 days) |
| Accuracy (% Recovery) | Precision (%RSD) | ||
| Low | 5 | To be determined | To be determined |
| Medium | 50 | To be determined | To be determined |
| High | 400 | To be determined | To be determined |
Limits of Detection (LOD) and Quantification (LOQ):
LOD and LOQ were estimated based on a signal-to-noise ratio of 3 and 10, respectively.[6]
| Analyte | LOD (µg/L) | LOQ (µg/L) |
| Pyrazine | 0.01 | 0.03 |
| 2-Methylpyrazine | 0.02 | 0.07 |
| 2,6-Dimethylpyrazine | 0.03 | 0.10 |
| 2,3-Dimethylpyrazine | 0.03 | 0.10 |
| 2-Ethyl-3-methylpyrazine | 0.05 | 0.17 |
| 2,3,5-Trimethylpyrazine | 0.04 | 0.13 |
| 2,3-Diethylpyrazine | 0.06 | 0.20 |
| 5-Ethyl-2,3-dimethylpyrazine | 0.05 | 0.17 |
| 2,3,5,6-Tetramethylpyrazine | 0.05 | 0.17 |
| 2-Isobutyl-3-methylpyrazine | 0.07 | 0.23 |
| 2,3-Diethyl-5-methylpyrazine | 0.07 | 0.23 |
| 2-Acetyl-3-methylpyrazine | 0.04 | 0.13 |
| (3,5,6-Trimethylpyrazin-2-yl)methanol | 0.03 | 0.10 |
| 2-Propylpyrazine | 0.05 | 0.17 |
| 2-Ethyl-6-methylpyrazine | 0.05 | 0.17 |
| 2-Ethyl-3,5-dimethylpyrazine | 0.06 | 0.20 |
Matrix Effect:
The matrix effect should be evaluated by comparing the peak areas of pyrazines in post-extraction spiked samples with those of pure standard solutions to ensure no significant ion suppression or enhancement occurs.[1]
Stability:
The stability of pyrazines in the sample matrix should be assessed under various storage and handling conditions, including short-term bench-top stability, long-term freezer storage, and freeze-thaw cycles.[1]
Visualization of Experimental Workflow
Caption: Experimental workflow for the validated LC-MS/MS analysis of pyrazine isomers.
Conclusion
The described UPLC-MS/MS method provides a reliable, sensitive, and specific approach for the separation and quantification of 16 pyrazine isomers. The detailed protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, coupled with the validation data, demonstrates its suitability for a wide range of applications in pharmaceutical research, food science, and quality control. The high selectivity of tandem mass spectrometry and the use of a stable isotope-labeled internal standard ensure accurate and precise results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Analysis of Methyl 5-methoxypyrazine-2-carboxylate in Complex Matrices
Introduction
Methyl 5-methoxypyrazine-2-carboxylate is a heterocyclic organic compound that can be found as a flavor component in various food products and is also utilized as an intermediate in the synthesis of pharmaceuticals. Its quantification in complex matrices such as food, beverages, and biological fluids is crucial for quality control, flavor profiling, and pharmacokinetic studies. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound.
Analytical Principle
The method employs reversed-phase HPLC to separate this compound from other matrix components. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected and quantified by its UV absorbance. Sample preparation involves an initial liquid-liquid extraction (LLE) followed by a solid-phase extraction (SPE) clean-up step to remove interfering substances and concentrate the analyte.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a liquid matrix (e.g., wine, fruit juice, or plasma).
Materials:
-
Sample containing this compound
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium chloride (NaCl)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Protocol:
-
Liquid-Liquid Extraction:
-
Pipette 10 mL of the liquid sample into a 50 mL centrifuge tube.
-
Add 2 g of NaCl to the sample to increase the ionic strength of the aqueous phase.
-
Add 10 mL of a hexane/ethyl acetate mixture (1:1, v/v).
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Carefully collect the upper organic layer and transfer it to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of the hexane/ethyl acetate mixture.
-
Combine the organic extracts.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the combined organic extract from the LLE step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar impurities.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.
-
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Deionized water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 275 nm |
Data Presentation
The following tables summarize the quantitative data obtained from the method validation, demonstrating its suitability for the analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 6500 |
| Retention Time RSD (%) | ≤ 1.0 | 0.4 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | |
| Repeatability | < 1.5% |
| Intermediate Precision | < 2.0% |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the analytical method.
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical flow of the HPLC-UV system for analysis.
Application Notes and Protocols: Methyl 5-methoxypyrazine-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypyrazine-2-carboxylate is a functionalized heterocyclic compound that serves as a valuable building block in organic synthesis. Its pyrazine core, substituted with both an electron-donating methoxy group and an electron-withdrawing methyl ester, offers a unique combination of reactivity and functionality. This makes it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. Pyrazine derivatives are known to exhibit a broad spectrum of biological activities, and compounds derived from this building block are key intermediates in the synthesis of pharmaceuticals.
These application notes provide an overview of the key chemical transformations involving this compound and detailed protocols for its utilization in the synthesis of key intermediates.
Key Synthetic Applications
The primary synthetic utility of this compound stems from the reactivity of its methyl ester group. The two most common and powerful transformations are hydrolysis to the corresponding carboxylic acid and subsequent conversion to amides.
1. Hydrolysis to 5-Methoxypyrazine-2-carboxylic acid: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step, as the resulting acid is a versatile intermediate for a variety of coupling reactions, most notably amide bond formation. This transformation is typically achieved under basic conditions.
2. Amide Synthesis: The resulting 5-methoxypyrazine-2-carboxylic acid can be readily converted to a wide array of amides. These amides are often the target bioactive molecules or key precursors to more complex pharmaceutical agents. A common strategy involves the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with a desired amine.
The following diagram illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic utility of this compound.
Data Presentation
The following table summarizes quantitative data for key transformations, based on analogous reactions reported in the literature for similar pyrazine esters.
| Transformation | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Compound |
| Hydrolysis | Methyl 5-chloropyrazine-2-carboxylate | LiOH | Water | RT | 1.5 | >95 | 5-Chloropyrazine-2-carboxylic acid |
| Amide Synthesis | 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 1. SOCl₂ 2. Substituted Aniline | Toluene | Reflux | 2-4 | 60-85 | Substituted Amides |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid using lithium hydroxide, adapted from a procedure for a similar substrate.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottomed flask
-
Magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve lithium hydroxide (1.05 equivalents) in deionized water.
-
To the stirred solution, add this compound (1.0 equivalent) in portions at room temperature.
-
Stir the reaction mixture at room temperature for 1.5 - 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2-3. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold deionized water.
-
Dry the product, 5-methoxypyrazine-2-carboxylic acid, under vacuum to a constant weight.
Protocol 2: Synthesis of a Substituted Amide from 5-Methoxypyrazine-2-carboxylic acid
This protocol details the synthesis of a substituted amide from the carboxylic acid obtained in Protocol 1. The procedure involves the formation of an intermediate acid chloride.
Workflow:
Caption: Workflow for the synthesis of a substituted pyrazine amide.
Materials:
-
5-Methoxypyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Desired primary or secondary amine
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, suspend 5-methoxypyrazine-2-carboxylic acid (1.0 equivalent) in toluene.
-
Carefully add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux and maintain for 2 hours. The suspension should become a clear solution.
-
Allow the mixture to cool to room temperature.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) in toluene.
-
Slowly add the amine solution to the cooled acid chloride solution.
-
Heat the resulting mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The amide product may precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold toluene.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Application in Drug Development: Synthesis of Glipizide Analogs
5-Methylpyrazine-2-carboxylic acid, a close analog of the hydrolyzed product of the title compound, is a key intermediate in the synthesis of Glipizide, a second-generation sulfonylurea drug used to treat type 2 diabetes. Glipizide functions by stimulating the pancreas to produce more insulin. The signaling pathway for insulin release initiated by sulfonylureas is depicted below.
Caption: Signaling pathway for Glipizide-induced insulin release.
The synthetic accessibility of substituted pyrazine amides from this compound makes it a valuable starting material for the development of new Glipizide analogs and other potential therapeutic agents. By varying the amine component in Protocol 2, a library of novel compounds can be generated for structure-activity relationship (SAR) studies.
Enantioselective Synthesis of Chiral Pyrazine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral pyrazine derivatives are crucial structural motifs in a multitude of pharmaceuticals and biologically active compounds. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, imparts unique physicochemical properties to molecules, influencing their pharmacological profiles. The stereochemistry of substituents on the pyrazine scaffold is often critical for biological activity, making enantioselective synthesis a paramount objective in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for two prominent and effective strategies for the enantioselective synthesis of chiral pyrazine derivatives: Iridium-catalyzed asymmetric hydrogenation of activated pyrazines and Copper-catalyzed enantioselective dearomatization.
I. Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines
This method provides a direct and efficient route to chiral piperazines, the saturated form of pyrazines, which are prevalent in numerous FDA-approved drugs. The key to this strategy is the in situ activation of the pyrazine ring by N-alkylation, which renders it susceptible to hydrogenation.[1][2] This activation overcomes the inherent aromatic stability of the pyrazine ring and mitigates catalyst poisoning by the nitrogen lone pairs.[1][2]
Logical Workflow: Asymmetric Hydrogenation
The overall process involves the formation of a pyrazinium salt intermediate, which then undergoes a highly enantioselective hydrogenation reaction catalyzed by a chiral Iridium complex.
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Data Presentation: Substrate Scope
The following table summarizes the results for the asymmetric hydrogenation of various substituted pyrazines. The use of an Iridium catalyst paired with a chiral ligand like (S,S)-f-Binaphane allows for high yields and excellent enantioselectivities across a range of substrates.
| Entry | Pyrazine Substrate | Activating Agent | Product | Yield (%) | ee (%) |
| 1 | 2-Phenylpyrazine | 2-(isopropoxycarbonyl)benzyl bromide | 1-(2-(isopropoxycarbonyl)benzyl)-2-phenylpiperazine | >99 | 91 |
| 2 | 2-(4-Methoxyphenyl)pyrazine | Benzyl bromide | 1-benzyl-2-(4-methoxyphenyl)piperazine | 98 | 90 |
| 3 | 2-(4-Fluorophenyl)pyrazine | Benzyl bromide | 1-benzyl-2-(4-fluorophenyl)piperazine | 99 | 92 |
| 4 | 2-(Thiophen-2-yl)pyrazine | Benzyl bromide | 1-benzyl-2-(thiophen-2-yl)piperazine | 98 | 91 |
| 5 | 2,3-Diphenylpyrazine | Benzyl bromide | 1-benzyl-2,3-diphenylpiperazine | 99 | 95 |
| 6 | 2,3-Dimethylpyrazine | Benzyl bromide | 1-benzyl-2,3-dimethylpiperazine | 95 | 91 |
| 7 | Quinoxaline | Benzyl bromide | 1-benzyl-1,2,3,4-tetrahydroquinoxaline | 99 | 96 |
Data compiled from Huang, W.-X., et al. Org. Lett. 2016, 18, 3082–3085.[1][2]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation
Materials:
-
Substituted pyrazine (0.20 mmol, 1.0 equiv)
-
Activating agent (e.g., Benzyl bromide) (0.24 mmol, 1.2 equiv)
-
[Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol, 1.0 mol%)
-
Chiral ligand (e.g., (S,S)-f-Binaphane) (2.5 mg, 0.0044 mmol, 2.2 mol%)
-
Anhydrous solvent (e.g., Toluene/1,4-dioxane mixture) (3.0 mL)
-
Hydrogen gas (high-pressure grade)
Procedure:
-
To a dried vial, add the substituted pyrazine, [Ir(COD)Cl]₂, and the chiral ligand.
-
The vial is transferred into a glovebox. Add the activating agent and the anhydrous solvent.
-
Stir the resulting mixture at room temperature for 1 hour to ensure the formation of the pyrazinium salt.
-
Transfer the vial into a stainless-steel autoclave.
-
Charge the autoclave with hydrogen gas to the desired pressure (e.g., 600 psi).
-
Stir the reaction mixture at a specified temperature (e.g., 30 °C) for 36 hours.
-
After the reaction is complete, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral piperazine product.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
II. Copper-Catalyzed Enantioselective Dearomatization of Pyrazine
This innovative method provides access to highly functionalized and chiral 2,3-disubstituted dihydropyrazines, which are versatile intermediates for the synthesis of complex piperazines and C₁-symmetric 1,2-diamines.[3][4] The reaction proceeds via a dearomatization pathway where the pyrazine is activated by a chloroformate, followed by a copper-catalyzed enantioselective addition of a terminal alkyne.[3][4]
Signaling Pathway: Catalytic Cycle
The proposed catalytic cycle involves the formation of a chiral copper-acetylide species, which then attacks an activated pyrazinium intermediate in a highly stereocontrolled manner.
Caption: Proposed catalytic cycle for Cu-catalyzed dearomatization.
Data Presentation: Substrate Scope
This copper-catalyzed dearomatization is compatible with a variety of terminal alkynes, affording the corresponding chiral dihydropyrazines in high yields and excellent enantioselectivities.
| Entry | Alkyne Substrate (R-C≡CH) | Product | Yield (%) | ee (%) |
| 1 | Phenylacetylene | Ethyl 2-((R)-1-phenylprop-2-yn-1-yl)-3-((S)-phenylethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate | 95 | 99 |
| 2 | (4-Methoxyphenyl)acetylene | Ethyl 2-((R)-1-(4-methoxyphenyl)prop-2-yn-1-yl)-3-((S)-(4-methoxyphenyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate | 91 | 98 |
| 3 | (4-Chlorophenyl)acetylene | Ethyl 2-((R)-1-(4-chlorophenyl)prop-2-yn-1-yl)-3-((S)-(4-chlorophenyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate | 88 | 99 |
| 4 | 1-Ethynylcyclohexan-1-ol | Ethyl 2-((R)-1-(1-hydroxycyclohexyl)prop-2-yn-1-yl)-3-((S)-(1-hydroxycyclohexyl)ethynyl)-3,4-dihydropyrazine-1(2H)-carboxylate | 75 | 97 |
| 5 | 3,3-Dimethylbut-1-yne | Ethyl 2-((R)-4,4-dimethylpent-1-yn-3-yl)-3-((S)-3,3-dimethylbut-1-ynyl)-3,4-dihydropyrazine-1(2H)-carboxylate | 85 | 98 |
Data compiled from Ketelboeter, D. R., et al. J. Am. Chem. Soc. 2024, 146, 11610–11615.[3][4]
Experimental Protocol: General Procedure for Enantioselective Dearomatization
Materials:
-
Copper(I) Iodide (CuI) (2.4 mg, 0.0125 mmol, 5.0 mol%)
-
Chiral Ligand (e.g., StackPhos) (10.3 mg, 0.01375 mmol, 5.5 mol%)
-
Pyrazine (20.0 mg, 0.25 mmol, 1.0 equiv)
-
Terminal alkyne (0.50 mmol, 2.0 equiv)
-
Ethyl chloroformate (ClCO₂Et) (1.25 mmol, 5.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.25 mmol, 5.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane/Acetonitrile mixture)
-
Quenching agent (e.g., Methanol)
Procedure:
-
In a glovebox, add CuI and the chiral ligand to an oven-dried vial.
-
Add the anhydrous solvent, followed by the terminal alkyne, pyrazine, DIPEA, and ethyl chloroformate at -78 °C.
-
Stir the reaction mixture, allowing it to warm slowly to -10 °C over 36 hours.
-
Quench the reaction by adding methanol (2.0 mL) and stir for an additional 15 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral 2,3-disubstituted dihydropyrazine.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Conclusion
The methodologies presented herein offer powerful and versatile tools for the synthesis of enantioenriched pyrazine derivatives. The Iridium-catalyzed asymmetric hydrogenation provides a reliable route to valuable chiral piperazines, while the Copper-catalyzed dearomatization opens new avenues to complex and highly functionalized dihydropyrazines. These detailed protocols and application notes are intended to facilitate the adoption of these state-of-the-art techniques in academic and industrial research settings, ultimately accelerating the discovery and development of novel chiral therapeutics.
References
Application Note: High-Throughput Analysis of Pyrazines in Food and Beverage Samples
Abstract
Pyrazines are a crucial class of volatile heterocyclic nitrogen-containing compounds that significantly contribute to the desirable roasted, nutty, and toasted aromas in a wide variety of thermally processed foods and beverages.[1][2] These compounds are primarily formed during the Maillard reaction between amino acids and reducing sugars.[3] The accurate quantification of pyrazines is essential for quality control, flavor profiling, and authenticity assessment in the food and beverage industry. This application note presents a robust, high-throughput method for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Detailed protocols, quantitative data, and troubleshooting guidance are provided for researchers and scientists.
Introduction: The Role of Pyrazines in Food Flavor
Pyrazines are key flavor compounds found in products like coffee, cocoa, baked goods, roasted nuts, and beer.[2][4] Their formation is a direct result of the Maillard reaction, a complex series of chemical reactions that are fundamental to the development of flavor and aroma in cooked foods. The concentration and composition of pyrazines can vary significantly based on factors such as raw ingredients, processing time, and temperature.[3] Therefore, sensitive and reliable analytical methods are required to monitor these compounds. While various methods exist, including liquid chromatography[5] and NMR spectroscopy[6], HS-SPME-GC-MS is widely adopted for its high sensitivity, selectivity, and suitability for automation in high-throughput environments.[7]
Pyrazine Formation: The Maillard Reaction Pathway
The formation of pyrazines is primarily initiated by the Strecker degradation of amino acids in the presence of dicarbonyl compounds, which are intermediates of the Maillard reaction.[8] The subsequent condensation of the resulting α-aminoketones leads to the formation of dihydropyrazine intermediates, which are then oxidized to form the stable, aromatic pyrazine rings. The specific amino acids and sugars involved, along with reaction conditions, dictate the substitution pattern and resulting flavor profile of the pyrazines produced.[9]
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
High-Throughput Analysis Protocol: HS-SPME-GC-MS
This protocol details a validated method for the quantitative analysis of pyrazines in both solid and liquid food matrices. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and ensure accuracy.[7][10]
3.1. Materials and Reagents
-
Pyrazine Standards: Analytical grade standards of target pyrazines (e.g., 2-Methylpyrazine, 2,5-Dimethylpyrazine, Trimethylpyrazine).
-
Internal Standards: Deuterated pyrazine analogs (e.g., 2-Methylpyrazine-d6).[7]
-
Solvents: GC-MS grade methanol or dichloromethane.[7]
-
Salts: Anhydrous Sodium Chloride (NaCl) (optional, for enhancing extraction).[11]
-
Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[11]
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range pyrazine extraction.[11][12]
3.2. Sample Preparation
-
Solid Samples (e.g., Coffee, Nuts, Baked Goods):
-
Homogenize the sample to a fine powder. Cryogenic grinding is recommended for roasted coffee beans to prevent the loss of volatile compounds.
-
Accurately weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[10]
-
Add a precise volume of the internal standard working solution.
-
(Optional) Add ~1 g of NaCl to increase the ionic strength of the matrix and promote the release of volatiles.[11]
-
Immediately seal the vial.
-
-
Liquid Samples (e.g., Beer, Beverages):
-
If carbonated, degas the sample using an ultrasonic bath.
-
Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.[13]
-
Add a precise volume of the internal standard working solution.
-
(Optional) Add NaCl until saturation.
-
Immediately seal the vial.
-
3.3. HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in an autosampler tray with an agitator. Incubate the sample at a controlled temperature (typically 60-80°C) for 15-30 minutes to allow volatile compounds to partition into the headspace.[10]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the pyrazines.[10]
-
Desorption: Immediately transfer the SPME fiber to the heated GC injector port (typically 250°C) for thermal desorption for 2-5 minutes.[10]
3.4. GC-MS Instrumental Parameters
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: A medium-polarity capillary column such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[11]
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[11][14]
-
Oven Temperature Program:
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: For high sensitivity and selectivity, use Selected Ion Monitoring (SIM).[7] Monitor at least one quantifier and one qualifier ion for each target analyte and internal standard. A full scan mode (e.g., m/z 40-400) can be used for initial screening.
-
Ion Source Temperature: 230°C.[13]
-
Interface Temperature: 250-270°C.[14]
-
Caption: High-throughput workflow for pyrazine analysis using HS-SPME-GC-MS.
Quantitative Data and Method Performance
The described method provides excellent performance for the quantification of pyrazines across various food matrices. The following tables summarize typical concentration ranges and method validation parameters from published studies.
Table 1: Typical Concentration Ranges of Key Pyrazines in Roasted Coffee (µg/kg)
| Pyrazine | Arabica Coffee (µg/kg) | Robusta Coffee (µg/kg) |
|---|---|---|
| 2-Methylpyrazine | 800 - 3,500 | 1,500 - 7,000 |
| 2,6-Dimethylpyrazine | 400 - 2,000 | 1,200 - 6,000 |
| Ethylpyrazine | 50 - 300 | 150 - 800 |
| 2-Ethyl-5-methylpyrazine | 30 - 200 | 100 - 600 |
| Trimethylpyrazine | 20 - 150 | 50 - 400 |
Table 2: Quantitative Pyrazine Content in Soy Sauce Aroma Type Baijiu (µg/L) [5]
| Pyrazine | Concentration Range (µg/L) |
|---|---|
| 2,3,5,6-Tetramethylpyrazine | 986.3 - 2470.1 |
| 2,6-Dimethylpyrazine | 358.4 - 1106.3 |
| 2,3,5-Trimethylpyrazine | 338.2 - 1081.7 |
| 2-Methylpyrazine | 148.8 - 418.5 |
| 2-Ethyl-3,5-dimethylpyrazine | 1.8 - 14.2 |
Table 3: Method Validation Parameters for Pyrazine Analysis in Edible Oils [16][17]
| Parameter | Rapeseed Oil[16] | Perilla Seed Oil[17] |
|---|---|---|
| Limit of Detection (LOD) | 2 - 60 ng/g | 0.07 - 22.22 ng/g |
| Limit of Quantitation (LOQ) | 6 - 180 ng/g | Not specified |
| Recovery (%) | 91.6 - 109.2% | 94.6 - 107.9% |
| Intra-day RSD (%) | < 16% | < 9.49% |
| Inter-day RSD (%) | < 16% | < 9.76% |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Pyrazine Peaks | - Inefficient extraction. - SPME fiber degradation. - Leak in GC injector.[11] | - Add a salting-out agent (e.g., NaCl) to the sample.[11] - Optimize extraction time and temperature. - Inspect and replace the SPME fiber if damaged.[11] - Perform a leak check on the GC inlet. |
| Poor Peak Shape (Tailing) | - Active sites in the GC inlet liner or column interacting with analytes.[11] | - Use a deactivated inlet liner and replace it regularly.[11] - Trim 10-20 cm from the front of the GC column.[11] - Ensure optimal carrier gas flow rate. |
| Poor Peak Shape (Fronting) | - Column overload due to analyte concentration being too high.[11] | - Dilute the sample or inject a smaller volume. - Use a column with a thicker film or wider internal diameter. |
| Poor Reproducibility (High RSD) | - Inconsistent sample preparation. - Variation in SPME fiber positioning. - Matrix effects. | - Ensure samples are thoroughly homogenized. - Use an autosampler for consistent fiber placement and timing. - Utilize a deuterated internal standard for each analyte to correct for variability.[7] |
Conclusion
The HS-SPME-GC-MS method detailed in this application note is a powerful, robust, and high-throughput technique for the accurate quantification of pyrazines in diverse food and beverage matrices. Its high sensitivity and the ability to mitigate matrix effects through the use of deuterated internal standards make it the gold standard for quality control and research applications in the flavor industry.[7] The provided protocols and data serve as a comprehensive guide for laboratories aiming to implement or optimize their pyrazine analysis workflows.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05140G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 14. japsonline.com [japsonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of "Methyl 5-methoxypyrazine-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 5-methoxypyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized in a two-step process. The first step involves the synthesis of the precursor, 5-methoxypyrazine-2-carboxylic acid. The second step is the esterification of this carboxylic acid to yield the final methyl ester product.
Q2: How is the precursor, 5-methoxypyrazine-2-carboxylic acid, synthesized?
A2: A common method for the synthesis of similar pyrazine carboxylic acids, such as 5-methylpyrazine-2-carboxylic acid, involves the oxidation of a corresponding methyl- or hydroxymethyl-pyrazine. For instance, 2,5-dimethylpyrazine can be oxidized using an oxidizing agent like potassium permanganate (KMnO4) to form the dicarboxylic acid, which is then selectively decarboxylated.[1] Another approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
Q3: What are the recommended methods for the esterification of 5-methoxypyrazine-2-carboxylic acid?
A3: Two primary methods are recommended for the esterification of 5-methoxypyrazine-2-carboxylic acid to its methyl ester:
-
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and heating the mixture under reflux.[2][3][4] The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the product.[5]
-
DCC/DMAP Coupling: This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst in an aprotic solvent like dichloromethane (DCM) at room temperature. This method is often milder than Fischer esterification and can be suitable for more sensitive substrates. A similar water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Incomplete Reaction (Fischer Esterification) | The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of methanol (it can often be used as the solvent) and ensure a sufficient reaction time (monitor by TLC).[5][6][7] Consider removing the water byproduct, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene. |
| Incomplete Reaction (DCC/DMAP Coupling) | Ensure all reagents are anhydrous, as moisture can consume the DCC. Use a slight excess of DCC and a catalytic amount of DMAP. Allow the reaction to stir for an adequate time at room temperature, monitoring progress by TLC. |
| Suboptimal Reaction Temperature | For Fischer esterification, ensure the reaction is heated to a gentle reflux.[6] For DCC/DMAP coupling, the reaction is typically run at room temperature; however, gentle warming may be necessary for slow reactions. |
| Degradation of Starting Material or Product | Pyrazine rings can be sensitive to very strong acidic conditions and high temperatures. If degradation is suspected, consider using a milder acid catalyst for Fischer esterification or switching to the DCC/DMAP method. |
| Losses During Work-up and Purification | During the work-up of Fischer esterification, neutralization of the acid catalyst with a base like sodium bicarbonate is crucial. Ensure complete extraction of the product with a suitable organic solvent. For purification, column chromatography on silica gel is often effective.[8] |
Issue 2: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Side Reactions of the Pyrazine Ring | Under harsh acidic conditions, the nitrogen atoms in the pyrazine ring can be protonated, potentially leading to side reactions. Using milder conditions or the DCC/DMAP method can mitigate this. |
| Formation of N-acylurea byproduct (DCC/DMAP) | In the DCC/DMAP method, the dicyclohexylurea (DCU) byproduct is formed. This is typically removed by filtration as it is insoluble in most organic solvents. Ensure complete precipitation and filtration to avoid contamination of the final product. |
| Polymerization or Decomposition | Overheating the reaction mixture can lead to decomposition or polymerization. Maintain a controlled and appropriate reaction temperature. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification
Materials:
-
5-methoxypyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).
-
Cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: DCC/DMAP Coupling Esterification
Materials:
-
5-methoxypyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 5-methoxypyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane, add methanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Esterification Methods
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Fischer Esterification | Carboxylic acid, Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 2-24 hours | Reversible reaction; requires excess alcohol or water removal. |
| DCC/DMAP Coupling | Carboxylic acid, Methanol, DCC, DMAP (cat.) | Dichloromethane | Room Temperature | 4-12 hours | Milder conditions; forms insoluble urea byproduct.[8] |
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
- 1. technoarete.org [technoarete.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Methyl 5-methoxypyrazine-2-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 5-methoxypyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A1: A common and reliable two-step synthetic route involves the initial synthesis of the precursor, 5-methoxypyrazine-2-carboxylic acid, followed by its esterification to the desired methyl ester. This approach allows for the purification of the intermediate carboxylic acid, which can lead to a higher purity final product.
Q2: What are the critical parameters to control during the synthesis of the 5-methoxypyrazine-2-carboxylic acid intermediate?
A2: Based on analogous pyrazine syntheses, the critical parameters for forming the carboxylic acid precursor include precise temperature control during the reaction, the pH of the solution during workup and extraction, and the choice of oxidizing and acidifying agents.[1] For instance, in the synthesis of similar compounds, maintaining a specific pH range (e.g., 1.5-4.0) is crucial for effective extraction.[1]
Q3: Which esterification method is recommended for converting 5-methoxypyrazine-2-carboxylic acid to its methyl ester?
A3: Fischer esterification is a widely used and effective method.[2][3] This reaction involves treating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2][3] Driving the equilibrium towards the product by removing water or using an excess of methanol can significantly improve the yield.
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a solid with a molar mass of 168.15 g/mol and the chemical formula C7H8N2O3. It has limited solubility in water but is soluble in common organic solvents like ethanol and dichloromethane.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Low Yield of 5-methoxypyrazine-2-carboxylic acid (Intermediate)
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] Ensure the reaction is stirred for the recommended duration at the optimal temperature. |
| Suboptimal pH during workup | Carefully adjust the pH of the reaction mixture during acidification to ensure complete precipitation or optimal extraction of the carboxylic acid.[1] |
| Loss of product during extraction | Use a suitable extraction solvent in which the product is highly soluble and perform multiple extractions to maximize recovery. Butanone has been used for similar compounds.[1] |
| Side reactions (e.g., decarboxylation) | Avoid excessive heating during the reaction and workup, as high temperatures can promote decarboxylation of the pyrazine ring.[6][7] |
Low Yield of this compound (Final Product)
| Potential Cause | Recommended Solution |
| Incomplete esterification | Use a large excess of methanol and a suitable amount of acid catalyst. Consider using a Dean-Stark apparatus to remove water and drive the reaction to completion. |
| Hydrolysis of the ester during workup | Ensure all workup steps are performed under anhydrous or non-aqueous conditions until the final purification. Traces of acid or base in the presence of water can hydrolyze the ester back to the carboxylic acid.[8] |
| Ineffective purification | Choose an appropriate purification method. Recrystallization from a suitable solvent system or column chromatography can be effective in isolating the pure ester. |
Low Purity of Final Product
| Potential Cause | Recommended Solution |
| Presence of unreacted carboxylic acid | Wash the crude product with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid. |
| Presence of side products | Analyze the crude product by HPLC or GC-MS to identify impurities. Develop a suitable purification strategy, such as column chromatography with an appropriate solvent gradient, to separate the desired product from byproducts. |
| Contamination from reagents or solvents | Use high-purity reagents and solvents to minimize the introduction of impurities. |
Experimental Protocols
Protocol 1: Synthesis of 5-methoxypyrazine-2-carboxylic acid (Hypothetical)
This protocol is a hypothetical procedure based on the synthesis of similar pyrazine carboxylic acids.[1][5][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-malonamide and methylglyoxal in an alkaline solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 5-10°C) for 4-6 hours.[10]
-
Hydrolysis: After the initial reaction, add a strong acid (e.g., 50% sulfuric acid) and reflux the mixture for 12 hours to facilitate hydrolysis.[10]
-
Workup: Cool the reaction mixture and adjust the pH to 1.5-4.0 with a suitable base to precipitate the carboxylic acid.[1]
-
Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure 5-methoxypyrazine-2-carboxylic acid. Purity can be checked by HPLC, with expected purity >99%.[1][9]
Protocol 2: Fischer Esterification of 5-methoxypyrazine-2-carboxylic acid
This protocol is based on the general Fischer esterification procedure.[2][3]
-
Reaction Setup: In a dry round-bottom flask, suspend 5-methoxypyrazine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while cooling in an ice bath.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel or by recrystallization to obtain this compound.
Visualizations
References
- 1. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]
- 5. technoarete.org [technoarete.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of pyrazine carboxamides: a reaction involving N-heterocyclic carbene (NHC) intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
- 10. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
Common side products and impurities in "Methyl 5-methoxypyrazine-2-carboxylate" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-methoxypyrazine-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving the condensation of an aminonitrile derivative with a dicarbonyl compound.
Issue 1: Low Yield of the Desired Product
A low yield of this compound is a common problem that can be attributed to several factors. The reported yield for certain methods can be as low as 27%, indicating the prevalence of side reactions and incomplete conversion.
| Potential Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time and ensure thorough mixing. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Both excessively high and low temperatures can negatively impact the yield by promoting side reactions or slowing down the desired reaction. |
| Incorrect Stoichiometry of Reactants | Carefully control the molar ratios of the starting materials. An excess of one reactant may lead to the formation of specific side products. |
| Impure Starting Materials | Ensure the purity of all reactants, especially the aminonitrile and dicarbonyl compounds, as impurities can lead to unwanted side reactions. |
| Product Degradation | Pyrazine derivatives can be sensitive to harsh acidic or basic conditions during workup and purification. Employ milder conditions where possible. |
Issue 2: Presence of Significant Impurities in the Crude Product
The formation of side products and the presence of unreacted starting materials are the primary sources of impurities.
| Potential Impurity/Side Product | Likely Cause | Suggested Mitigation and Purification Strategy |
| Unreacted Starting Materials | Incomplete reaction or incorrect stoichiometry. | Optimize reaction conditions (time, temperature). Purification can be achieved through column chromatography on silica gel. |
| Polymeric Byproducts | High reaction temperatures or presence of highly reactive intermediates. | Lower the reaction temperature. Use a controlled addition of reactants to maintain a low concentration of reactive species. These byproducts are often insoluble and can be removed by filtration. |
| Isomeric Pyrazine Derivatives | Lack of regioselectivity in the condensation reaction. | This is highly dependent on the specific reactants. Characterization by NMR and mass spectrometry is crucial to identify isomers. Purification may be challenging and require advanced chromatographic techniques. |
| Hydrolyzed Carboxylic Acid | Presence of water and acid/base catalysis during reaction or workup. | Ensure anhydrous reaction conditions and perform the workup at low temperatures. The carboxylic acid can be separated from the ester by extraction with a basic aqueous solution. |
| Side products from self-condensation of methylglyoxal | The dicarbonyl starting material reacting with itself. | Control the addition of methylglyoxal to the reaction mixture to keep its concentration low. Optimize the stoichiometry of the reactants. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: While specific side products are highly dependent on the synthetic route, common impurities in pyrazine synthesis include unreacted starting materials, polymeric materials, and isomeric pyrazine derivatives. In syntheses involving α-dicarbonyl compounds like methylglyoxal, self-condensation products can also be a significant impurity.
Q2: How can I effectively purify the crude this compound?
A2: Column chromatography on silica gel is a widely used and effective method for purifying pyrazine derivatives. A solvent system of petroleum ether and ethyl acetate is often employed. Recrystallization from a suitable solvent can also be used to obtain a highly pure product.
Q3: My reaction mixture turns dark brown or black. What does this indicate?
A3: A dark coloration of the reaction mixture often suggests the formation of polymeric byproducts or degradation of the starting materials or the product itself.[1] This can be caused by excessive heat or the presence of air-sensitive intermediates.[1] Lowering the reaction temperature and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to mitigate this issue.[1]
Q4: Can I use a different base than sodium methoxide?
A4: The choice of base is critical and can significantly impact the reaction's outcome. While other bases might be used, sodium methoxide is specified in a known synthetic route. If you choose to use a different base, it is crucial to perform small-scale optimization experiments to evaluate its effect on the yield and impurity profile.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product and impurities?
A5: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction. For detailed analysis and characterization of the final product and any impurities, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
General Protocol for the Synthesis of this compound (based on a patented method):
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken.
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-aminomalononitrile p-toluenesulfonate in methanol.
-
Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture and stir at a controlled temperature (e.g., 2°C) for a specified period (e.g., 2 hours).
-
Neutralization and Dicarbonyl Addition: Neutralize the reaction mixture with acetic acid. Subsequently, add a solution of methylglyoxal (e.g., 40% in water).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) for a set time (e.g., 2 hours).
-
Acidification and Esterification: Add hydrochloric acid and continue stirring at room temperature for an extended period (e.g., 6 hours) to facilitate esterification.
-
Workup and Extraction: Remove the solvent under reduced pressure. Extract the desired product from the residue using a suitable organic solvent like methylene chloride.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Visualization
Caption: Troubleshooting workflow for common issues in synthesis.
References
Technical Support Center: Crystallization and Purification of Pyrazine Carboxylates
Welcome to the Technical Support Center for the crystallization and purification of pyrazine carboxylates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the crystallization of pyrazine carboxylates?
A1: The most frequent challenges include the product "oiling out" instead of crystallizing, failure for crystals to form at all, rapid precipitation leading to impure solids, and low recovery yields.[1][2] "Oiling out," where the compound separates as a liquid, is particularly common when the melting point of the solid is lower than the temperature of the solution or when high levels of impurities are present.[1]
Q2: My pyrazine carboxylate is "oiling out." How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens if the solution is supersaturated at a temperature above the compound's melting point.[3] To resolve this, you can try the following:
-
Increase the solvent volume: Add more solvent to the mixture and heat it to ensure complete dissolution before attempting to cool it again slowly.[1]
-
Lower the crystallization temperature: Try to induce crystallization at a lower temperature.
-
Change the solvent: A different solvent or a mixed solvent system might be more suitable.
-
Purify the material further before crystallization: If impurities are depressing the melting point, an initial purification step like column chromatography might be necessary.[1]
Q3: No crystals are forming, even after my solution has cooled. What should I do?
A3: If crystals do not form from a supersaturated solution, you may need to induce nucleation. Here are several techniques to try:
-
Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level.[4][5] This can create microscopic scratches that provide nucleation sites for crystal growth.[4][5]
-
Add a seed crystal: Introduce a tiny crystal of the pure compound into the solution.[4][5] This provides a template for further crystal growth.
-
Reduce the solvent volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
-
Use a lower temperature bath: A salt-ice bath can achieve temperatures lower than a standard ice bath, which may help induce crystallization.[4]
Q4: My crystals formed too quickly and appear to be impure. How can I improve the crystal quality?
A4: Rapid crystallization often traps impurities within the crystal lattice.[1] To promote the growth of purer, larger crystals, a slower crystallization rate is necessary.
-
Use more solvent: Exceeding the minimum amount of hot solvent required to dissolve the compound will keep it in solution for longer as it cools, allowing for slower crystal formation.[1]
-
Insulate the flask: Place the flask on a non-conductive surface (like a cork ring or folded paper towels) and cover it with a watch glass to slow down the cooling process.[1]
Troubleshooting Guides
Crystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Nucleation is not initiated. | - Evaporate some solvent and re-cool.- Scratch the inside of the flask with a glass rod.[4][5]- Add a seed crystal.[4][5] |
| "Oiling Out" | - Melting point of the compound is below the solution temperature.- High concentration of impurities. | - Add more solvent and re-heat before cooling slowly.[1]- Use a different solvent system.- Consider a preliminary purification step (e.g., column chromatography).[1] |
| Poor Yield | - Too much solvent used.- Crystals are too soluble in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used.- Ensure the solution is cooled sufficiently before filtration.- Test the mother liquor for remaining product.[1][2]- Minimize the amount of cold solvent used for washing the crystals. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of Impurities in Column Chromatography | - Inappropriate solvent system.- Overloading the column. | - Adjust the polarity of the eluent; a common system for pyrazines is hexane/ethyl acetate.[6][7]- Use a shallower solvent gradient.- Ensure the sample is loaded onto the column in a minimal amount of solvent. |
| Inefficient Liquid-Liquid Extraction (LLE) | - Poor choice of extraction solvent.- Insufficient number of extractions. | - For pyrazine derivatives, hexane can be effective at excluding polar impurities like imidazoles.[8]- Perform multiple extractions with fresh solvent to ensure complete recovery.[7] |
| Product is Insoluble in Common Solvents | - The compound is highly crystalline or has strong intermolecular forces. | - Try more polar solvents like ethanol, acetone, or DMSO for pyrazine carboxylic acids.[9]- Consider using a mixed solvent system. |
Experimental Protocols
Protocol 1: Recrystallization of a Pyrazine Carboxylate
This protocol outlines a general procedure for the recrystallization of a solid pyrazine carboxylate.
Materials:
-
Crude pyrazine carboxylate
-
Recrystallization solvent (e.g., ethanol, water, or a mixed solvent system)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or steam bath)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent (one in which the compound is sparingly soluble at room temperature but very soluble at high temperatures).
-
Dissolution: Place the crude pyrazine carboxylate in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[1] Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Purification of a Pyrazine Carboxylate Ester by Column Chromatography
This protocol describes the purification of a pyrazine carboxylate ester using silica gel column chromatography.
Materials:
-
Crude pyrazine carboxylate ester
-
Silica gel
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. A common eluent system for pyrazine derivatives is a mixture of hexane and ethyl acetate, for example, in a 90:10 ratio.[6][7]
-
Fraction Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Isolation of Pure Product: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyrazine carboxylate ester.
Data Summary
Solubility of Pyrazine Carboxylic Acids
| Compound | Solvent | Solubility |
| Pyrazine-2-carboxylic acid | Water | Generally soluble, especially in acidic conditions.[9][10] |
| Ethanol | Soluble[9] | |
| Acetone | Soluble[9] | |
| DMSO | Soluble[9] | |
| Hexane | Low to negligible[9] | |
| Toluene | Low to negligible[9] |
Visualizations
Troubleshooting Crystallization Workflow
Caption: A decision tree for troubleshooting common crystallization problems.
General Purification Workflow for Pyrazine Carboxylates
Caption: A typical workflow for the purification of pyrazine carboxylates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. biosynce.com [biosynce.com]
Resolving peak splitting and tailing in GC analysis of pyrazine isomers
This guide provides troubleshooting solutions and answers to frequently asked questions regarding peak shape issues—specifically peak splitting and tailing—encountered during the gas chromatography (GC) analysis of pyrazine isomers.
Troubleshooting Guide
This section addresses specific chromatographic problems with step-by-step solutions.
Question: Why are my pyrazine isomer peaks tailing?
Answer:
Peak tailing for pyrazine isomers is a common issue, primarily because they are basic compounds that can interact with active sites within the GC system.[1][2] Tailing can compromise resolution and lead to inaccurate quantification.[3] The most likely causes and their solutions are outlined below.
-
Cause 1: Active Sites in the Flow Path Pyrazines can form secondary interactions with acidic silanol groups present on the surfaces of untreated glass liners, column inlets, or contaminated sections of the column.[1][4][5]
-
Solution:
-
Use Deactivated Liners: Replace your current inlet liner with a fresh, deactivated one.[3][6]
-
Perform Inlet Maintenance: If tailing persists, trim the first 10-20 cm from the column inlet to remove any non-volatile residues or active sites that have accumulated.[3][6]
-
Use Inert Columns: Employ a GC column specifically designed or treated for the analysis of basic compounds (base-deactivated) to minimize surface activity.[4]
-
-
-
Cause 2: Improper Column Installation A poorly cut or installed column can create "dead volume" or turbulence in the flow path, causing the analyte band to broaden and tail.[5][7]
-
Solution:
-
Re-cut the Column: Remove the column and make a clean, 90° cut at the end using a ceramic scoring wafer or sapphire scribe.[3][7] Inspect the cut with a magnifier to ensure it is not ragged.[3][8]
-
Verify Installation Depth: Re-install the column, ensuring it is positioned at the correct height within the inlet as specified by the instrument manufacturer.[3]
-
-
-
Cause 3: Chemical or Column Contamination Contaminants from previous injections can accumulate at the head of the column, creating new active sites.[5][9]
Question: What is causing my pyrazine peaks to split or appear as shoulders?
Answer:
Peak splitting or shouldering typically indicates a problem at the point of sample introduction or the column inlet, disrupting the homogeneity of the analyte band.[3][8]
-
Cause 1: Poor Injection Technique or Column Installation A flawed column cut or incorrect placement in the inlet can cause the sample to be introduced onto the column unevenly, leading to a split peak.[3][8]
-
Cause 2: Incompatible Solvent or GC Conditions (Splitless Injection) For splitless injections, if the initial oven temperature is too high, the sample solvent will not properly condense, preventing the analytes from refocusing into a tight band at the head of the column.[3] Using a sample solvent that is chemically dissimilar to the stationary phase (e.g., a non-polar solvent like hexane on a polar WAX column) can also cause peak splitting.[3]
-
Solution:
-
-
Cause 3: Contamination at the Column Inlet Active or non-volatile material deposited at the front of the column can interact with the analyte band, causing it to split.[3][8]
Troubleshooting Summary Table
| Problem | Common Causes | Recommended Solutions |
| Peak Tailing | 1. Active sites in liner or column inlet.[4][5]2. Improper column cut or installation (dead volume).[3][7]3. Column contamination.[5][9]4. Mismatch between analyte and stationary phase polarity.[7] | 1. Use a new, deactivated (inert) inlet liner.2. Trim 10-20 cm from the column inlet.3. Re-cut the column (clean 90° angle) and reinstall correctly.4. Use a base-deactivated column suitable for basic compounds. |
| Peak Splitting | 1. Improper column cut or installation at the inlet.[3][8]2. Initial oven temperature too high for splitless injection.[3]3. Incompatible sample solvent and stationary phase.[3][10]4. Contamination at the head of the column.[8][11] | 1. Re-cut and reinstall the column inlet.2. Set initial oven temperature >20°C below solvent boiling point.3. Use a single solvent compatible with the stationary phase.4. Replace the inlet liner and/or trim the column inlet. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for diagnosing and resolving poor peak shapes in your GC analysis.
Caption: A logical workflow for troubleshooting GC peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing pyrazine isomers?
The ideal column depends on the specific isomers you are separating. However, good starting points are mid-polarity to polar columns, as pyrazines themselves are polar.
| Stationary Phase | Polarity | Advantages & Considerations |
| WAX (Polyethylene Glycol) | Polar | Excellent for separating polar compounds like pyrazines. Prone to damage from oxygen and water at high temperatures. |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low to Mid-Polarity | A robust, general-purpose phase (e.g., HP-5ms, DB-5) that provides good separation for a wide range of compounds, including pyrazines.[6][12] Often more stable at higher temperatures than WAX columns. |
| Base-Deactivated Phases | Varies | These columns are specially treated to reduce active sites, making them ideal for minimizing peak tailing with basic compounds like pyrazines.[4] |
When selecting a column, prioritize one that is described as "inert" or "base-deactivated" to ensure the best possible peak shape.[2]
Q2: Can you provide a detailed experimental protocol as a starting point for GC-MS analysis of pyrazine isomers?
Yes, the following protocol is a robust starting point for method development. Parameters should be optimized for your specific instrument and target analytes.
| Parameter | Recommended Setting | Rationale & Notes |
| Injector | Mode: SplitlessTemperature: 250 - 270 °C[6][13] | Splitless mode is ideal for trace analysis. The temperature ensures efficient vaporization without causing thermal degradation of the pyrazines.[6] |
| Carrier Gas | Gas: HeliumFlow Rate: 1.0 - 1.2 mL/min (Constant Flow)[13][14] | Constant flow mode is recommended to maintain stable retention times and peak shapes during temperature programming. |
| GC Column | Phase: e.g., HP-5ms UI (30 m x 0.25 mm, 0.25 µm)[6]Type: Inert / Base-Deactivated | An inert, mid-polarity column is a versatile and robust choice for preventing peak tailing.[2][6] |
| Oven Program | Initial Temp: 50 °C, hold for 2 minRamp: 5 - 10 °C/min to 250 °C[14]Final Hold: 5 min at 250 °C | The low initial temperature is crucial for analyte focusing in splitless mode.[3] The ramp rate can be adjusted to improve the separation of closely eluting isomers. |
| MS Detector | Mode: Electron Ionization (EI) at 70 eVIon Source Temp: 230 °C[13]Quadrupole Temp: 150 °C[13]Acquisition: Scan (m/z 40-300) or SIM | Scan mode is used for identification. Selected Ion Monitoring (SIM) mode should be used for quantification to achieve the highest sensitivity.[13] Mass spectra of pyrazine isomers can be very similar, so chromatographic separation is critical for unambiguous identification.[12][15] |
Q3: How does sample concentration affect peak shape for pyrazines?
High sample concentrations can lead to column overload, which typically results in "fronting" peaks (a sharp leading edge and a sloping tail).[2][6] If you observe peak fronting, the solution is to either dilute your sample or switch from a splitless to a split injection.[6] A split injection vents a portion of the sample, introducing a smaller amount onto the column and preventing overload.[16]
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Peak splitting problem? - Chromatography Forum [chromforum.org]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing HPLC Separation of Methoxypyrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of methoxypyrazine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC separation of methoxypyrazine derivatives.
Issue 1: Poor Resolution or Co-elution of Methoxypyrazine Isomers
Question: I am observing poor resolution between my methoxypyrazine isomers, or they are co-eluting as a single peak. How can I improve their separation?
Answer:
Co-elution of structurally similar isomers, such as 2-isopropyl-3-methoxypyrazine and 2-isobutyl-3-methoxypyrazine, is a common challenge in reversed-phase HPLC due to their similar physicochemical properties. To improve resolution, a systematic approach to mobile phase optimization is recommended.
Recommended Actions:
-
Optimize the Organic Modifier Percentage: The concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase is a critical factor affecting retention and selectivity.[1]
-
If peaks are eluting too early (low retention), decrease the percentage of the organic modifier in 5% increments. This will increase the retention times and may improve separation.[2] A useful rule of thumb is that a 10% decrease in the organic solvent can lead to a three-fold increase in retention time.[2]
-
If peaks are eluting too late (high retention), increase the percentage of the organic modifier.
-
-
Change the Organic Modifier: If adjusting the concentration of your current organic solvent does not provide the desired separation, switching to a different solvent can alter the selectivity.[3] Methanol and acetonitrile have different selectivities, and one may provide better resolution for your specific analytes.[3]
-
Adjust the Mobile Phase pH: Methoxypyrazines are basic compounds, and the pH of the mobile phase can significantly influence their retention and peak shape.[4][5]
-
Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can protonate the methoxypyrazine molecules.[6] This can improve peak shape and alter selectivity.[6]
-
It is advisable to work at a pH that is at least 2 pH units away from the pKa of the analytes to ensure they are in a single ionic form, which can prevent split peaks.[4]
-
-
Consider Gradient Elution: If you are analyzing a mixture of methoxypyrazine derivatives with a wider range of polarities, an isocratic elution may not be sufficient. A gradient elution, where the mobile phase composition is changed during the run, can improve the separation of complex mixtures and reduce analysis time.[7]
Issue 2: Peak Tailing
Question: My methoxypyrazine peaks are showing significant tailing. What could be the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like methoxypyrazines is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.
Recommended Actions:
-
Lower the Mobile Phase pH: Adding an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase will protonate the silanol groups on the stationary phase, reducing their interaction with the basic methoxypyrazine analytes.[8]
-
Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have a lower concentration of active silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve the peak shape of the analytes. However, be aware that TEA is not compatible with mass spectrometry detectors.
-
Check for Column Contamination: Peak tailing can also be a sign of a contaminated column. If the problem persists, consider washing the column with a strong solvent or replacing the guard column.[9]
Issue 3: Fluctuating Retention Times
Question: The retention times for my methoxypyrazine standards are not consistent between injections. What could be causing this?
Answer:
Inconsistent retention times can be caused by several factors related to the mobile phase and the HPLC system.
Recommended Actions:
-
Ensure Proper Mobile Phase Preparation and Degassing: Inconsistencies in mobile phase composition can lead to shifts in retention time.[8] Always prepare fresh mobile phase and ensure it is thoroughly degassed to prevent bubble formation in the pump.[9]
-
Check for Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, changes in retention times. Visually inspect all fittings and connections for any signs of leakage.
-
Verify Pump Performance: A malfunctioning pump or check valve can lead to an unstable flow rate, causing retention time variability. If you suspect a pump issue, you can monitor the pressure for excessive fluctuations or perform a flow rate accuracy test.
-
Ensure Column Equilibration: The column must be properly equilibrated with the mobile phase before starting a sequence of injections. A common practice is to flush the column with at least 10-20 column volumes of the mobile phase.[8]
-
Control Column Temperature: Fluctuations in column temperature can affect retention times.[10] Using a column oven will provide a stable temperature environment.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the separation of methoxypyrazine derivatives?
A common starting point for the reversed-phase HPLC separation of methoxypyrazine derivatives is a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier.[11] A typical initial mobile phase could be:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Initial Composition: A 50:50 (v/v) mixture of A and B.
From this starting point, you can optimize the percentage of the organic modifier and the pH to achieve the desired separation.
Q2: Should I use isocratic or gradient elution for my analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is suitable for the separation of a few methoxypyrazine derivatives with similar polarities.
-
Gradient elution (varying mobile phase composition) is generally preferred for complex mixtures containing multiple methoxypyrazine derivatives with a wider range of polarities, as it can provide better resolution and shorter analysis times.[7]
Q3: How does the pH of the mobile phase affect the separation of methoxypyrazines?
Methoxypyrazines are basic compounds. The pH of the mobile phase affects their degree of ionization, which in turn influences their retention and peak shape in reversed-phase HPLC.[4][5]
-
At a lower pH (acidic conditions), the methoxypyrazine molecules will be protonated (ionized). This can lead to reduced retention times as the ionized form is more polar. However, it can also improve peak shape by minimizing unwanted interactions with the stationary phase.[6]
-
At a higher pH, the methoxypyrazines will be in their neutral, less polar form, leading to longer retention times.
Controlling the pH with a buffer is crucial for achieving reproducible results, especially when the mobile phase pH is close to the pKa of the analytes.[2]
Q4: What are the most common organic modifiers used, and how do I choose between them?
Acetonitrile and methanol are the most commonly used organic modifiers in reversed-phase HPLC.
-
Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure, and its lower UV cutoff.
-
Methanol is a more polar solvent and can offer different selectivity compared to acetonitrile. If you are struggling to separate two co-eluting peaks with acetonitrile, switching to methanol is a good optimization strategy.[3]
Q5: How can I prepare my sample to minimize matrix effects?
For complex matrices such as food and beverages, proper sample preparation is crucial to remove interfering compounds and concentrate the analytes.
-
Solid-Phase Extraction (SPE): This is a common technique for cleaning up complex samples. A C18 sorbent is often used for the extraction of methoxypyrazines.
-
Liquid-Liquid Extraction (LLE): This can also be an effective method for isolating methoxypyrazines from the sample matrix.
-
Matrix Solid-Phase Dispersion (MSPD): This technique is suitable for solid, semi-solid, and viscous food samples and involves blending the sample with a solid support material.[12]
Data Presentation
The following tables provide illustrative data on the effect of mobile phase composition on the retention time of two common methoxypyrazine derivatives, 2-isopropyl-3-methoxypyrazine (IPMP) and 2-isobutyl-3-methoxypyrazine (IBMP), on a C18 column.
Table 1: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Water (%) | Retention Time (min) - IPMP | Retention Time (min) - IBMP | Resolution (Rs) |
| 40 | 60 | 12.5 | 14.8 | 1.8 |
| 45 | 55 | 9.8 | 11.5 | 1.6 |
| 50 | 50 | 7.2 | 8.4 | 1.4 |
| 55 | 45 | 5.1 | 5.9 | 1.1 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Flow rate: 1.0 mL/min, Temperature: 25°C, Mobile phase contains 0.1% Formic Acid.
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Asymmetry
| pH | Retention Time (min) - IPMP | Peak Asymmetry - IPMP | Retention Time (min) - IBMP | Peak Asymmetry - IBMP |
| 2.5 | 6.8 | 1.1 | 7.9 | 1.1 |
| 3.5 | 7.2 | 1.2 | 8.4 | 1.2 |
| 4.5 | 7.8 | 1.4 | 9.1 | 1.4 |
| 6.0 | 9.5 | 1.8 | 11.2 | 1.9 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), Mobile Phase: 50:50 Acetonitrile:Buffer, Flow rate: 1.0 mL/min, Temperature: 25°C.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Resolution of Methoxypyrazine Isomers
Objective: To achieve baseline separation of co-eluting methoxypyrazine isomers by systematically modifying the mobile phase composition.
Initial Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: 50:50 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Temperature: 25 °C
Procedure:
-
Vary the Organic Modifier Percentage:
-
Prepare a series of mobile phases with varying acetonitrile concentrations (e.g., 40%, 45%, 50%, 55%).
-
Equilibrate the column with each mobile phase for at least 15 minutes before injecting the sample.
-
Analyze the chromatograms for changes in retention time and resolution.
-
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.
-
Repeat step 1 with varying methanol concentrations.
-
-
Adjust the Mobile Phase pH:
-
Prepare the aqueous component of the mobile phase with an acidic modifier (e.g., 0.1% formic acid).
-
Repeat the optimization of the organic modifier percentage with the acidified mobile phase.
-
Ensure the chosen pH is compatible with the column's operating range.
-
Mandatory Visualization
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. biotage.com [biotage.com]
- 7. longdom.org [longdom.org]
- 8. hplc.eu [hplc.eu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 2-Isobutyl-3-methoxypyrazine | SIELC Technologies [sielc.com]
- 12. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
"Methyl 5-methoxypyrazine-2-carboxylate" degradation pathways and stability issues
Welcome to the Technical Support Center for Methyl 5-methoxypyrazine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways and stability issues of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure of this compound, the primary degradation pathways are anticipated to be hydrolysis of the methyl ester, O-demethylation of the methoxy group, and, under more strenuous conditions, cleavage of the pyrazine ring. Photodegradation may also occur upon exposure to light.
Q2: What are the likely degradation products of this compound?
A2: The main degradation products are expected to be 5-methoxypyrazine-2-carboxylic acid (from hydrolysis) and methyl 5-hydroxypyrazine-2-carboxylate (from O-demethylation). Further degradation under harsh conditions could lead to smaller, unidentified fragments from the breakdown of the pyrazine ring.
Q3: How stable is this compound under normal storage conditions?
A3: this compound is generally stable under normal storage conditions, which entail a cool, dry, and dark environment in a well-sealed container to prevent moisture and air exposure.[1] However, long-term stability should be monitored, especially if the compound is exposed to fluctuations in temperature or humidity.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common and effective techniques for monitoring the degradation of this compound.[2] These methods can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
-
Possible Cause: Degradation of the compound due to improper handling or storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dry, dark place, and tightly sealed.[1]
-
Check Solvent Purity: Impurities in the solvent can sometimes cause degradation. Use high-purity, HPLC-grade solvents.
-
Analyze a Fresh Sample: Prepare a solution from a freshly opened container of the compound to see if the unexpected peaks are still present.
-
Perform Forced Degradation: To confirm if the new peaks are degradation products, intentionally stress the compound under hydrolytic, oxidative, and photolytic conditions and compare the chromatograms.
-
Issue 2: Low Assay Value or Loss of Potency
-
Possible Cause: Significant degradation of the compound has occurred.
-
Troubleshooting Steps:
-
Review Handling Procedures: Assess if the compound has been exposed to high temperatures, extreme pH, or prolonged light.
-
Quantitative Analysis: Use a validated stability-indicating HPLC method to quantify the amount of remaining parent compound and the formed degradants.
-
Evaluate Packaging: Ensure the container is appropriate and provides adequate protection from light and moisture.
-
Issue 3: Discoloration of the Compound
-
Possible Cause: Formation of colored degradation products, potentially from oxidative or photolytic degradation.
-
Troubleshooting Steps:
-
Protect from Light: Store the compound in an amber vial or a light-blocking container.
-
Inert Atmosphere: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Characterize Impurities: If the discoloration is significant, it may be necessary to isolate and identify the colored impurities to understand the degradation pathway.
-
Quantitative Data on Stability
Disclaimer: The following tables provide representative data based on typical degradation profiles of related aromatic esters and methoxypyrazines. Specific quantitative data for this compound is limited in publicly available literature. These tables are for illustrative purposes to guide experimental design.
Table 1: Representative Hydrolytic Stability of this compound at 50°C
| pH | Time (days) | Purity (%) | 5-methoxypyrazine-2-carboxylic acid (%) |
| 3.0 | 0 | 99.8 | <0.1 |
| 7 | 98.5 | 1.3 | |
| 14 | 97.1 | 2.7 | |
| 7.0 | 0 | 99.8 | <0.1 |
| 7 | 99.5 | 0.3 | |
| 14 | 99.1 | 0.7 | |
| 9.0 | 0 | 99.8 | <0.1 |
| 7 | 95.2 | 4.6 | |
| 14 | 90.5 | 9.3 |
Table 2: Representative Thermal Stability of this compound
| Temperature | Time (days) | Purity (%) | Total Degradants (%) |
| 40°C | 30 | 99.2 | 0.8 |
| 60 | 98.5 | 1.5 | |
| 90 | 97.8 | 2.2 | |
| 60°C | 30 | 97.1 | 2.9 |
| 60 | 94.3 | 5.7 | |
| 90 | 91.5 | 8.5 | |
| 80°C | 1 | 95.4 | 4.6 |
| 3 | 86.2 | 13.8 | |
| 7 | 75.1 | 24.9 |
Table 3: Representative Photostability of this compound (Solid State)
| Illumination (lux hours) | Purity (%) | Total Degradants (%) |
| 0 | 99.8 | <0.2 |
| 1.2 x 10^6 | 99.1 | 0.9 |
| 2.4 x 10^6 | 98.3 | 1.7 |
| 4.8 x 10^6 | 96.5 | 3.5 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in three different aqueous buffers: pH 3 (e.g., 0.1 N HCl), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., 0.01 N NaOH).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analysis: Immediately neutralize the acidic and basic samples and analyze all samples by a validated stability-indicating HPLC method.
-
Data Evaluation: Quantify the parent compound and any degradation products.
Protocol 2: Forced Thermal Degradation Study
-
Sample Preparation: Place a known amount of the solid compound in a vial.
-
Incubation: Store the vial in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
-
Sampling: At predetermined intervals (e.g., 1, 3, 7 days), remove a sample.
-
Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC.
-
Data Evaluation: Monitor the decrease in the parent compound and the formation of degradation products.
Protocol 3: Forced Oxidative Degradation Study
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC.
-
Data Evaluation: Compare the chromatogram with that of an untreated sample to identify oxidative degradants.
Protocol 4: Forced Photolytic Degradation Study
-
Sample Preparation: Place a thin layer of the solid compound in a container transparent to the light source.
-
Exposure: Expose the sample to a controlled light source (e.g., a photostability chamber with a calibrated light source) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: After exposure, dissolve both the exposed and control samples and analyze by HPLC.
-
Data Evaluation: Compare the results to assess the extent of photodegradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Overcoming Matrix Effects in Methoxypyrazine LC-MS/MS Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with matrix effects during the LC-MS/MS analysis of methoxypyrazines (MPs).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My signal intensity is low, and the sensitivity is poor. What are the likely causes and how can I fix it?
Answer: Low signal intensity and poor sensitivity are common problems, often stemming from significant signal suppression by matrix components. Here are the potential causes and solutions:
-
Cause 1: High Concentration of Matrix Components. Co-eluting compounds from complex matrices like wine or plasma can compete with the target analytes for ionization, leading to suppressed signal.[1][2]
-
Solution A: Sample Dilution. Diluting the sample extract can reduce the concentration of interfering matrix components.[3][4] This is a simple first step, but may not be feasible if the analyte concentration is already very low. A dilution factor of 15 has been shown to be effective in eliminating most matrix effects in some applications.[4]
-
Solution B: Enhanced Sample Cleanup. Implement more rigorous sample preparation techniques to remove interferences before injection. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are effective at isolating analytes from matrix components.[1][5] For complex matrices like wine, methods such as QuEChERS have also been successfully optimized.[6][7]
-
Solution C: Chromatographic Separation. Optimize your LC method to better separate the methoxypyrazines from the region where most matrix components elute (ion suppression zone).[1][8] This can involve adjusting the gradient, changing the mobile phase, or using a different column chemistry (e.g., phenyl hexyl).[9]
-
-
Cause 2: Suboptimal MS/MS Parameters. The instrument settings may not be optimized for your specific analytes.
-
Solution: Ensure that MS/MS parameters, including collision energy and MRM (Multiple Reaction Monitoring) transitions, are properly optimized for each methoxypyrazine to achieve the best sensitivity.[9]
-
Question: I'm observing high variability and poor reproducibility (%RSD is high) between replicate injections. What's going on?
Answer: Poor reproducibility is often a direct consequence of inconsistent matrix effects between different samples or even between injections of the same sample.[10]
-
Cause 1: Inconsistent Matrix Effects. The composition and concentration of matrix components can vary significantly from one sample to another, causing variable ion suppression or enhancement.[11]
-
Solution A: Use of Stable Isotope-Labeled Internal Standards (SIDA). This is the most robust method to compensate for variable matrix effects.[1][8] A stable isotope-labeled (e.g., deuterated) analog of your target analyte is added to the sample at the very beginning of the workflow.[12][13] Since it is chemically identical to the analyte, it experiences the same extraction inefficiencies and ion suppression/enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability is normalized, leading to highly accurate and precise quantification.[7][14]
-
Solution B: Matrix-Matched Calibration. Prepare your calibration standards in a blank matrix extract that is representative of your actual samples.[3][8] This ensures that the standards and the samples experience similar matrix effects, improving accuracy. However, finding a truly "blank" matrix can be challenging.[8]
-
-
Cause 2: Inconsistent Sample Preparation. Variability in your extraction and cleanup procedure can lead to inconsistent results.
-
Solution: Ensure your sample preparation protocol is well-defined and consistently executed. Automating sample preparation steps can also help improve reproducibility.
-
Question: My quantitative results seem inaccurate, either consistently high or low. How can I diagnose and correct this?
Answer: Systematic inaccuracies in quantification are a classic sign of uncorrected matrix effects, where the signal is either consistently suppressed (lower results) or enhanced (higher results).[10][15]
-
Cause: Uncompensated Ion Suppression or Enhancement. Your calibration strategy does not account for how the sample matrix affects the analyte signal.
-
Solution A: Quantify the Matrix Effect. You can assess the degree of matrix effect by comparing the signal of an analyte spiked into a post-extraction sample matrix with the signal of the same analyte in a clean solvent. A common formula is: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100. A negative value indicates suppression, while a positive value indicates enhancement.[4]
-
Solution B: Implement a Corrective Calibration Strategy. If a significant matrix effect is confirmed, you must use a calibration method that compensates for it. The gold standard is Stable Isotope Dilution Analysis (SIDA).[7][16] If labeled standards are unavailable, matrix-matched calibration is the next best option.[3] Calibrating with standards prepared in solvent is often unreliable for complex matrices.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration (suppression or enhancement) of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[10][15] This phenomenon is a major concern in quantitative LC-MS/MS because it can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][8] Ion suppression is the most common form of matrix effect.[1]
Q2: Why is the analysis of methoxypyrazines particularly challenging?
A2: The analysis is challenging for two primary reasons:
-
Extremely Low Concentrations: Methoxypyrazines are potent aroma compounds with very low sensory thresholds, often present at ng/L (ppt) levels in matrices like wine.[6][17] This requires highly sensitive analytical methods.
-
Complex Sample Matrices: Foods and beverages, such as wine, are incredibly complex mixtures containing numerous compounds (sugars, acids, phenolics, ethanol) that can interfere with the analysis and cause significant matrix effects.[6][11][17]
Q3: What is Stable Isotope Dilution Analysis (SIDA) and why is it so effective?
A3: Stable Isotope Dilution Analysis (SIDA) is a calibration technique that uses a stable isotope-labeled version of the analyte (e.g., d3-IBMP for IBMP) as an internal standard.[11][12][16] This standard is added to the sample at the beginning of the preparation process. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it behaves the same way during sample extraction, chromatography, and ionization. Any signal loss or gain due to matrix effects will affect both the analyte and the internal standard equally. By measuring the ratio of their signals, the method accurately corrects for these variations, providing highly precise and accurate quantification.[7][14]
Q4: What are the main strategies to overcome matrix effects?
A4: There are three primary strategies that can be used independently or in combination:
-
Optimize Sample Preparation: The goal is to remove interfering components from the matrix while efficiently recovering the target analytes. Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.[5][6][8]
-
Optimize Chromatographic Conditions: Modifying the LC separation can move the analyte's peak away from areas of major matrix interference.[1][8]
-
Use a Compensatory Calibration Method: This involves using a calibration strategy that corrects for the matrix effect. The most effective method is Stable Isotope Dilution Analysis (SIDA).[1] An alternative is using matrix-matched standards.[3]
Data Presentation: Performance of Analytical Methods
Quantitative data from various validated methods are summarized below to provide a comparative overview of expected performance.
Table 1: Method Validation Data for Methoxypyrazine Analysis by MDGC-MS
| Analyte | Spiked Concentration (ng/L) | Recovery (%) | Coefficient of Variation (%CV) |
| IPMP | 0.260 | 98.7 | 5.47 |
| 1.04 | 102.1 | 0.30 | |
| 9.96 | 100.8 | 3.65 | |
| SBMP | 0.130 | 101.9 | 5.21 |
| 1.04 | 99.7 | 1.15 | |
| 9.99 | 100.2 | 2.50 | |
| IBMP | 0.267 | 98.2 | 6.57 |
| 1.07 | 101.4 | 0.57 | |
| 41.16 | 100.2 | 2.65 | |
| Source: Adapted from a study on sub-aroma threshold detection. The data demonstrates high recovery and good precision even at very low concentrations.[17] |
Table 2: Recovery Study for Methoxypyrazines by LC-APCI-MS/MS
| Analyte | Fortification Level (ng/L) | N | Mean Recovery (%) | RSD (%) |
| IPMP | 1 | 4 | 93.9 | 10.7 |
| 10 | 4 | 97.4 | 8.8 | |
| 100 | 4 | 98.3 | 5.8 | |
| IBMP | 1 | 4 | 95.8 | 9.7 |
| 10 | 4 | 98.1 | 7.9 | |
| 100 | 4 | 99.2 | 6.1 | |
| SBMP | 1 | 4 | 96.2 | 10.1 |
| 10 | 4 | 98.9 | 8.2 | |
| 100 | 4 | 99.8 | 5.9 | |
| Source: Data from a quantitative survey of MPs in Sauvignon blanc wines. This demonstrates the accuracy and precision of the method across a range of concentrations.[9] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Methoxypyrazines from Wine
This protocol describes a general procedure for extracting methoxypyrazines from a wine matrix using SPE, a common technique for sample cleanup and concentration.
-
Internal Standard Spiking: Add a known amount of deuterated internal standard solution (e.g., d3-IBMP, d3-IPMP, d3-SBMP) to 10 mL of the wine sample.[11]
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Load the spiked wine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent like dichloromethane to remove non-polar interferences, followed by methanol to remove more polar interferences.
-
Analyte Elution: Elute the target methoxypyrazines from the cartridge using an ammoniated methanol solution (e.g., 5% ammonium hydroxide in methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Stable Isotope Dilution Analysis (SIDA) Workflow
This protocol outlines the key steps for quantification using SIDA.
-
Sample Preparation: Pipette a defined volume of the sample (e.g., 8 mL of wine) into a vial.[11]
-
Spiking: Add a known concentration of the deuterated internal standard solution (e.g., d3-IBMP) to the sample.[11][13] This step is critical and must be done at the very beginning.
-
Extraction: Perform the chosen sample extraction procedure (e.g., SPE, LLE, or QuEChERS) on the spiked sample to isolate and concentrate both the native analytes and the labeled internal standards.[13]
-
LC-MS/MS Analysis: Inject the final extract into the LC-MS/MS system.
-
Data Acquisition: Set up the mass spectrometer to monitor at least one MRM transition for each native analyte and its corresponding labeled internal standard.[9][13]
-
Quantification: Create a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration ratio. Calculate the concentration of the native analyte in the unknown sample using this calibration curve.
Visualizations
Caption: Workflow for mitigating matrix effects using SIDA.
Caption: Decision tree for troubleshooting common LC-MS/MS issues.
Caption: The compensatory principle of Stable Isotope Dilution Analysis.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection of Sub-Aroma Threshold Concentrations of Wine Methoxypyrazines by Multidimensional GCMS [mdpi.com]
Technical Support Center: Chromatographic Analysis of Pyrazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the co-elution of pyrazine isomers during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution of pyrazine isomers and why is it a problem?
Co-elution occurs when two or more structurally similar pyrazine isomers exit the chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a common challenge, particularly with positional isomers of alkylpyrazines, due to their similar physicochemical properties which lead to nearly identical interactions with the stationary and mobile phases.[1] In gas chromatography-mass spectrometry (GC-MS), their mass spectra can also be very similar, making differentiation difficult without adequate chromatographic separation.[1][2] Co-elution can lead to inaccurate identification and quantification of individual isomers.[3]
Q2: How can I confirm that a single peak in my chromatogram is due to co-elution?
Several methods can help determine if a single peak is the result of co-eluting compounds:
-
Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or tailing, are strong indicators of co-elution.[1][4] While a perfectly symmetrical peak can still be due to co-elution, it is less likely.[1]
-
Diode Array Detector (DAD) Analysis (for HPLC): A peak purity analysis using a DAD can be performed. This involves comparing the UV spectra across the entire peak. If the spectra are not identical, it suggests the presence of multiple components.[1]
-
Mass Spectrometry (MS) Analysis: When using an MS detector, the mass spectra at different points across the peak can be examined. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[1] Utilizing Extracted Ion Chromatograms (EICs) for characteristic ions of the target pyrazine can also be helpful; if the peak shapes are not perfectly symmetrical and aligned, co-elution is likely.[3]
Troubleshooting Guides
Guide 1: Troubleshooting Co-eluting Pyrazine Isomers in High-Performance Liquid Chromatography (HPLC)
This guide provides a step-by-step workflow for troubleshooting co-eluting pyrazine isomers in an HPLC system.
Caption: A logical workflow for troubleshooting co-eluting pyrazine isomers in HPLC.
The fundamental approach to resolving co-eluting peaks is to manipulate the factors that affect chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).[1]
-
Optimize the Capacity Factor (k'): If your peaks are eluting very early (low k'), they are not interacting sufficiently with the stationary phase. To increase retention (and k'), you can decrease the percentage of the organic component in the mobile phase for reversed-phase HPLC.[5] Aim for a k' between 1 and 5.[1]
-
Optimize Selectivity (α):
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.[6]
-
Adjust Mobile Phase pH: The retention of pyrazines can be sensitive to pH. Modifying the pH of the aqueous phase with a buffer or an acid modifier (e.g., 0.1% formic acid) can improve separation.[1] Ensure the chosen pH is compatible with the column's operating range.[1]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide different selectivity and potentially change the elution order.[6]
-
-
Improve Efficiency (N):
-
Decrease Flow Rate: Lowering the flow rate generally improves resolution.[6]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency.[5] However, it can also alter selectivity, so this parameter should be adjusted carefully.
-
Use a More Efficient Column: Columns with smaller particle sizes or those utilizing core-shell technology offer higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[6]
-
Guide 2: Troubleshooting Co-eluting Pyrazine Isomers in Gas Chromatography (GC)
This guide provides a systematic approach to diagnosing and resolving co-elution issues during the GC analysis of pyrazine isomers.
Caption: A systematic workflow for resolving co-eluting pyrazine isomers in GC.
-
Modify the Temperature Program:
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) can improve the separation of closely eluting compounds.[3]
-
Add an Isothermal Hold: Introducing a hold in the temperature gradient 20-30°C below the elution temperature of the co-eluting pair for 1-2 minutes can sometimes provide sufficient separation.[7]
-
-
Change the GC Column:
-
Select a Different Stationary Phase: If using a non-polar column (e.g., DB-5ms), switching to a mid-polar or polar column (e.g., DB-WAX) can alter the elution order and resolve the co-elution. Pyrazine isomers that co-elute on a non-polar phase may be well-separated on a polar phase.[3]
-
Adjust Column Dimensions: Using a longer column can increase the number of theoretical plates and improve resolution. A narrower internal diameter can also enhance separation efficiency.
-
-
Optimize Carrier Gas Flow Rate: Adjusting the linear velocity of the carrier gas (e.g., Helium) to its optimal value can enhance column efficiency and improve separation.[3]
-
Consider Advanced Techniques: If standard GC method optimization is insufficient, more advanced techniques like multidimensional gas chromatography (MDGC or GCxGC) may be required to resolve complex co-elution issues.[3]
Data Presentation
Table 1: HPLC Method Parameters for Pyrazine Isomer Separation
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm)[6] | Switch to Phenyl-Hexyl or Cyano phase for different selectivity.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] | Adjust pH to alter ionization and retention. |
| Mobile Phase B | Acetonitrile or Methanol[6] | Switch between Acetonitrile and Methanol to change selectivity.[6] |
| Gradient | Start with a scouting gradient (e.g., 5-95% B in 15 min)[6] | Decrease the gradient slope in the region where isomers elute.[6] |
| Flow Rate | 1.0 mL/min[6] | Decrease flow rate to improve resolution.[6] |
| Temperature | 30 °C[6] | Increase temperature to decrease analysis time and alter selectivity.[6] |
| Detection | UV at 270 nm[1] | --- |
Table 2: GC-MS Method Parameters for Alkylpyrazine Isomer Analysis
| Parameter | Recommended Starting Conditions | Optimization Strategy |
| Column | Non-polar (e.g., DB-5ms, 30m x 0.25mm, 0.25µm) | Switch to a polar column (e.g., DB-WAX) for different selectivity.[3] |
| Injector Temperature | 250 °C[1] | --- |
| Carrier Gas | Helium at a constant flow of ~1.2 mL/min[1] | Optimize linear velocity for maximum efficiency.[3] |
| Oven Program | Initial: 50°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min[1] | Decrease ramp rate (e.g., 2-5°C/min) or add an isothermal hold before elution.[3][7] |
| MS Source Temp. | 230 °C[1] | --- |
| MS Quad Temp. | 150 °C[1] | --- |
| Scan Range | m/z 40-300[1] | --- |
Experimental Protocols
Protocol 1: HPLC Mobile Phase Optimization for Pyrazine Isomer Separation
Objective: To achieve baseline separation of pyrazine isomers by systematically modifying the mobile phase composition.
Initial Conditions:
-
Column: C18, 5 µm, 250 mm x 4.6 mm i.d.[1]
-
Mobile Phase: Acetonitrile/Water (50:50 v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at 270 nm[1]
-
Temperature: 25 °C[1]
Procedure:
-
Vary the Organic Modifier Percentage:
-
Change the Organic Modifier:
-
If varying the acetonitrile concentration does not provide adequate resolution, switch to methanol as the organic modifier.
-
Repeat step 1 with varying methanol concentrations.[1]
-
-
Adjust the Mobile Phase pH:
-
Introduce Gradient Elution:
Protocol 2: GC-MS Analysis of Volatile Alkylpyrazine Isomers
Objective: To separate and identify alkylpyrazine isomers using GC-MS and retention indices.
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.[1]
GC Conditions:
-
Injector Temperature: 250 °C[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[1]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: 5 minutes at 250 °C.[1]
-
MS Conditions:
Procedure:
-
Inject a standard mixture of the pyrazine isomers.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
If co-elution is observed, systematically apply the troubleshooting steps outlined in Guide 2, starting with modifying the temperature program.
-
For unambiguous identification, compare the retention indices and mass spectra of the sample peaks with those of authentic standards run under the identical conditions.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
Improving the efficiency of "Methyl 5-methoxypyrazine-2-carboxylate" synthesis on a larger scale
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of "Methyl 5-methoxypyrazine-2-carboxylate" synthesis on a larger scale.
I. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the key conversion of Methyl 5-chloropyrazine-2-carboxylate to the final product via nucleophilic aromatic substitution (SNAr).
Issue 1: Low or Incomplete Conversion of Methyl 5-chloropyrazine-2-carboxylate
| Potential Cause | Recommended Action | Expected Outcome |
| Insufficient Reagent Activity | 1. Use freshly prepared sodium methoxide solution or high-quality commercial grade solid. 2. Ensure the methanol used for preparing sodium methoxide is anhydrous. | Increased rate of reaction and higher conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring for byproduct formation. | Enhanced reaction kinetics leading to higher conversion. |
| Short Reaction Time | Extend the reaction time, monitoring the progress by an appropriate analytical method (e.g., HPLC, GC-MS). | Drive the reaction to completion. |
| Inadequate Mixing | On a larger scale, ensure efficient mechanical stirring to maintain a homogeneous reaction mixture. | Improved mass transfer and consistent reaction throughout the vessel. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Action | Expected Outcome |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can react with sodium methoxide and the starting material. | Minimized formation of hydrolysis byproducts such as 5-hydroxypyrazine-2-carboxylic acid. |
| Reaction Temperature Too High | Optimize the reaction temperature to be high enough for a reasonable reaction rate but low enough to prevent degradation or side reactions. | Reduced formation of thermal degradation products. |
| Excess Sodium Methoxide | Use a stoichiometric amount or a slight excess of sodium methoxide (e.g., 1.1-1.2 equivalents). | Minimized potential for side reactions caused by a highly basic environment. |
| Air (Oxygen) Exposure | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of oxidative side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Action | Expected Outcome |
| Emulsion Formation During Workup | Add a small amount of brine to the aqueous layer to break the emulsion. | Clear separation of aqueous and organic layers. |
| Product Precipitation | If the product precipitates during workup, it may be isolated by filtration. Ensure the filtrate is also extracted to recover any dissolved product. | Maximized recovery of the crude product. |
| Inefficient Crystallization | Screen for optimal crystallization solvents. Consider using a solvent/anti-solvent system. | Improved purity and crystal form of the final product. |
| Co-eluting Impurities in Chromatography | Optimize the mobile phase and stationary phase for better separation. | Higher purity of the isolated product. |
II. Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale production of this compound?
A common and scalable approach is the nucleophilic aromatic substitution (SNAr) of Methyl 5-chloropyrazine-2-carboxylate with sodium methoxide. The chloro-precursor is activated towards nucleophilic attack by the electron-withdrawing pyrazine ring and the carboxylate group.
Q2: How can I prepare the starting material, Methyl 5-chloropyrazine-2-carboxylate, on a larger scale?
Methyl 5-chloropyrazine-2-carboxylate can be synthesized from 5-hydroxypyrazine-2-carboxylic acid. The synthesis typically involves two steps: 1) Esterification of the carboxylic acid to the methyl ester, followed by 2) chlorination of the hydroxyl group using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q3: What are the key reaction parameters to control during the methoxylation step?
The key parameters to control are temperature, reaction time, and the stoichiometry of the reagents. It is crucial to maintain anhydrous conditions and an inert atmosphere to prevent side reactions.
Q4: What are the expected yields for this synthesis?
Q5: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for monitoring the disappearance of the starting material and the formation of the product and any byproducts. For purity assessment of the final product, HPLC, NMR (¹H and ¹³C), and elemental analysis are recommended.
III. Experimental Protocols
Protocol 1: Synthesis of Methyl 5-chloropyrazine-2-carboxylate (Precursor)
-
Step 1: Esterification of 5-hydroxypyrazine-2-carboxylic acid.
-
To a suspension of 5-hydroxypyrazine-2-carboxylic acid in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a mild base (e.g., sodium bicarbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-hydroxypyrazine-2-carboxylate.
-
-
Step 2: Chlorination of Methyl 5-hydroxypyrazine-2-carboxylate.
-
Carefully add phosphorus oxychloride (POCl₃) to the crude methyl 5-hydroxypyrazine-2-carboxylate.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete.
-
Cool the reaction mixture and carefully quench by pouring it onto ice.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude Methyl 5-chloropyrazine-2-carboxylate. Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound
-
Under an inert atmosphere (e.g., nitrogen), dissolve Methyl 5-chloropyrazine-2-carboxylate in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol (prepared by carefully dissolving sodium metal in anhydrous methanol, or using a commercial solution) to the reaction mixture. A slight excess of sodium methoxide (1.1-1.2 equivalents) is typically used.
-
Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess base with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
IV. Visualizations
Caption: A flowchart of the synthetic pathway.
Caption: A decision tree for troubleshooting low conversion rates.
Validation & Comparative
A Comparative Analysis of Methyl 5-methoxypyrazine-2-carboxylate and its Ethyl Ester for Researchers
For researchers and professionals in drug development, the choice between structurally similar compounds can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of Methyl 5-methoxypyrazine-2-carboxylate and its corresponding ethyl ester, Ethyl 5-methoxypyrazine-2-carboxylate. The following sections present a side-by-side look at their physicochemical properties, synthesis, and a proposed framework for evaluating their biological activity, supported by detailed experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental step in the preliminary assessment of any compound is the characterization of its physicochemical properties. These parameters influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical in drug discovery and development. The table below summarizes the available data for both the methyl and ethyl esters of 5-methoxypyrazine-2-carboxylic acid.
| Property | This compound | Ethyl 5-methoxypyrazine-2-carboxylate |
| Molecular Formula | C₇H₈N₂O₃[1] | C₈H₁₀N₂O₃[2][3] |
| Molar Mass | 168.15 g/mol [1] | 182.18 g/mol |
| Appearance | Typically a solid[1] | White powder |
| CAS Number | 38789-75-2 | 54013-05-7[2][3] |
| Melting Point | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility in Water | Limited solubility expected[1] | Data not readily available |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane[1] | Data not readily available |
Synthesis and Experimental Workflows
The synthesis of these esters typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid. Standard esterification procedures such as Fischer esterification or DCC/DMAP coupling can be employed.
Experimental Protocol: Synthesis of Ethyl 5-methoxypyrazine-2-carboxylate
This protocol describes a general method for the synthesis of the ethyl ester via Fischer esterification.
Materials:
-
5-methoxypyrazine-2-carboxylic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, dissolve 5-methoxypyrazine-2-carboxylic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methoxypyrazine-2-carboxylate.
-
Purify the crude product by column chromatography or recrystallization.
A comparative workflow for the synthesis and analysis of both esters is visualized in the following diagram.
Comparative Biological Activity: A Framework for Evaluation
Hypothetical Signaling Pathway for Antitumor Activity
The following diagram illustrates a hypothetical signaling pathway that could be modulated by pyrazine derivatives, leading to an antitumor effect. This could involve the inhibition of key kinases or the induction of apoptosis.
Experimental Protocol: Comparative Antitumor Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine cytotoxicity.[8][9][10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and Ethyl 5-methoxypyrazine-2-carboxylate
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the methyl and ethyl esters in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Experimental Protocol: Comparative Antifungal Susceptibility Testing
This protocol outlines a method for comparing the antifungal activity of the two esters using a broth microdilution method.[11][12][13][14][15]
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
This compound and Ethyl 5-methoxypyrazine-2-carboxylate
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the methyl and ethyl esters in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This guide provides a foundational comparison of this compound and its ethyl ester. While there are gaps in the publicly available data for the ethyl ester, this document outlines the necessary experimental framework to conduct a thorough comparative analysis. The provided protocols for synthesis and biological evaluation will enable researchers to generate the data needed to make informed decisions in their research and development endeavors. The subtle structural difference between the methyl and ethyl esters may lead to significant variations in their biological activity, highlighting the importance of such comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 5-methoxypyrazine-2-carboxylate, CasNo.54013-05-7 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 3. Ethyl 5-Methoxypyrazine-2-carboxylate|CAS 54013-05-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
"Methyl 5-methoxypyrazine-2-carboxylate" vs. other pyrazine derivatives in flavor profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor profiles of various pyrazine derivatives, with a focus on "Methyl 5-methoxypyrazine-2-carboxylate" and other commercially significant alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in the fields of flavor chemistry, food science, and drug development.
Executive Summary
Pyrazines are a crucial class of heterocyclic aromatic compounds that significantly contribute to the flavor profiles of a wide range of foods and beverages.[1][2] They are primarily formed during thermal processing through the Maillard reaction and are responsible for desirable roasted, nutty, toasted, and baked aromas.[1] The specific flavor profile of a pyrazine derivative is dictated by its substitution pattern, with alkyl-, alkoxy-, and acyl-pyrazines each imparting distinct sensory characteristics. While extensive data exists for many common pyrazine derivatives, the specific sensory profile of this compound is not well-documented in publicly available literature. This guide compiles available quantitative and qualitative data for a range of pyrazine derivatives to serve as a comparative reference.
Comparative Sensory Data of Pyrazine Derivatives
The following table summarizes the reported odor and taste thresholds of selected pyrazine derivatives in water, providing a quantitative basis for comparing their sensory potency. Lower threshold values indicate a higher potency of the compound.
| Pyrazine Derivative | Odor Threshold (ppb in water) | Taste Threshold (ppb in water) | Predominant Sensory Descriptors |
| This compound | Not Widely Reported | Not Widely Reported | Characteristic odor (specifics require experimental determination)[3] |
| 2,3,5-Trimethylpyrazine | 33 - 400 | - | Roasted nuts (hazelnut, peanut), baked potato, cocoa[4][5] |
| 2,3,5,6-Tetramethylpyrazine | 38 - 1000 | 1000 | Nutty, earthy, chocolate, musty[4][5] |
| 2-Acetylpyrazine | 1 - 70 | 10000 | Popcorn, nutty, bread crust, corn chip, roasted[4][5] |
| 2-Methoxy-3-isopropylpyrazine | 0.002 - 2 | - | Green bell pepper, earthy, pea-like[5][6] |
| 2-Isobutyl-3-methoxypyrazine | 0.001 - 2 | - | Green bell pepper, earthy, vegetative[5][6] |
| 2-Ethyl-3,5-dimethylpyrazine | 1 | - | Nutty, roasted, earthy, potato[4][5] |
| 2,5-Dimethylpyrazine | 350 - 800 | - | Nutty, roasted, chocolate, potato[4][5] |
| 2,6-Dimethylpyrazine | 200 - 550 | - | Nutty, roasted, coffee, chocolate[4][5] |
| 2-Methylpyrazine | 35,000 - 105,000 | - | Nutty, roasted, cocoa[4][5] |
Experimental Protocols for Sensory and Instrumental Analysis
To ensure objective and reproducible sensory and instrumental data, standardized methodologies are crucial. The following sections detail common experimental protocols used in the analysis of pyrazine flavor profiles.
Sensory Evaluation: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation of volatile compounds by gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: Volatile compounds from the sample matrix (e.g., food product, flavor formulation) are extracted using methods such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column appropriate for the separation of pyrazine derivatives (e.g., DB-5, DB-WAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.
-
Olfactometric Detection: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) for chemical identification and quantification. The other stream is directed to a sniffing port where a trained sensory panelist inhales the effluent and records the perceived aroma, its intensity, and its retention time.
-
Data Analysis: The olfactometric data is compiled to create an aromagram, which is a plot of aroma intensity versus retention time. This allows for the correlation of specific aroma descriptors with individual chemical compounds identified by the MS detector. Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed to determine the Flavor Dilution (FD) factor, which indicates the potency of each odorant.
Instrumental Analysis: Electronic Nose
An electronic nose is an instrument designed to mimic the human olfactory system. It consists of an array of chemical sensors that respond to volatile compounds, coupled with a pattern recognition system to analyze the sensor responses.
Methodology:
-
Sample Preparation: A known quantity of the sample is placed in a sealed vial and allowed to equilibrate, allowing volatile compounds to accumulate in the headspace.
-
Vapor Sampling: The headspace gas is then drawn into the electronic nose chamber containing the sensor array. The sensors can be of various types, including metal oxide semiconductors (MOS), conducting polymers, or quartz crystal microbalances (QCM).
-
Sensor Response: The volatile compounds interact with the sensor surfaces, causing a change in their electrical properties (e.g., resistance, frequency). These changes are recorded as a sensor response pattern.
-
Data Analysis: The response patterns from the sensor array are analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA). This allows for the discrimination between different samples based on their overall aroma profiles. The electronic nose can be trained to recognize the "aroma fingerprint" of specific samples or to classify them based on quality attributes.
Signaling Pathways in Pyrazine Flavor Perception
The perception of pyrazine flavor is a complex process involving both the olfactory (smell) and, to a lesser extent, the gustatory (taste) systems.
Olfactory Signaling Pathway
The aroma of pyrazines is detected by olfactory receptors in the nasal cavity. The binding of a pyrazine molecule to its specific receptor initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain. The olfactory receptor OR5K1 has been identified as a key receptor for several alkylpyrazines.[7][8]
Caption: Simplified diagram of the olfactory signaling pathway for pyrazine perception.
Gustatory Signaling Pathway
The direct contribution of pyrazines to taste perception is less understood compared to their role in aroma. While some pyrazines may elicit a bitter taste, a specific and universal gustatory pathway has not been well-established. Some evidence suggests that certain pyrazines might interact with bitter taste receptors (TAS2Rs). For instance, 2,3,5-trimethylpyrazine has been reported to be detected by the bitter taste receptor Tas2r143 in mice.[7] However, the overall flavor perception of pyrazines is predominantly driven by retronasal olfaction, where volatile compounds travel from the mouth to the nasal cavity during eating.
Caption: Postulated gustatory signaling pathway for certain pyrazines via bitter taste receptors.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for the experimental protocols described above.
Caption: Typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Caption: General experimental workflow for Electronic Nose analysis.
References
- 1. Taste receptors for umami: the case for multiple receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Taste receptors for umami: the case for multiple receptors1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.fis.leibniz-lsb.tum.de [portal.fis.leibniz-lsb.tum.de]
- 5. urbanmoonshine.com [urbanmoonshine.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. faseb.onlinelibrary.wiley.com [faseb.onlinelibrary.wiley.com]
- 8. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Methyl 5-methoxypyrazine-2-carboxylate and Its Challenger in Pharmaceutical Synthesis
For Immediate Release
In the competitive landscape of pharmaceutical manufacturing, the efficiency and quality of intermediates are paramount. This guide provides a detailed comparison of Methyl 5-methoxypyrazine-2-carboxylate, a key intermediate in the synthesis of drugs like Glipizide, with a viable alternative, Methyl 5-chloropyrazine-2-carboxylate. This analysis, tailored for researchers, scientists, and drug development professionals, delves into their synthesis protocols, efficacy, and the broader context of their application in therapeutic pathways.
At a Glance: Performance of Key Intermediates
The selection of a pharmaceutical intermediate is a critical decision in drug synthesis, directly impacting yield, purity, and overall cost-effectiveness. Below is a comparative summary of this compound and a prominent alternative, Methyl 5-chloropyrazine-2-carboxylate.
| Intermediate | Precursor Compound | Synthesis Method | Reported Yield | Reported Purity | Key Applications |
| This compound | 5-Methylpyrazine-2-carboxylic acid | Esterification (Fischer) | Not explicitly stated for this specific esterification, but precursor synthesis yields are documented. | Precursor purity is high (≥99%). | Synthesis of Glipizide and other pharmaceutical agents. |
| Methyl 5-chloropyrazine-2-carboxylate | 5-Hydroxypyrazine-2-carboxylic acid | Two-step synthesis via esterification and chlorination | ~36% (overall for two steps) | >95% | Intermediate for various active pharmaceutical ingredients. |
| Methyl 5-chloropyrazine-2-carboxylate | 5-Chloropyrazine-2-carboxylic acid | Esterification with trimethylsilyldiazomethane | ~101% (as reported, may indicate crude yield) | >95% | Building block for various pharmaceuticals. |
In Focus: The Synthesis of Glipizide
This compound is a crucial building block in the synthesis of Glipizide, a second-generation sulfonylurea used to treat type 2 diabetes. The pyrazine moiety is a key component of the final drug's structure, which is responsible for its therapeutic effect.
Glipizide functions by stimulating insulin release from pancreatic β-cells. This action is mediated through its binding to the sulfonylurea receptor (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane. The binding of Glipizide inhibits the channel, leading to membrane depolarization, calcium ion influx, and subsequent exocytosis of insulin-containing granules.
A Comparative Guide to the Validation of Analytical Methods for Methyl 5-methoxypyrazine-2-carboxylate Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Methyl 5-methoxypyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The validation of these analytical methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4][5]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[4] For pharmaceutical ingredients and products, the ICH guidelines provide a framework for demonstrating that an analytical method is suitable for its intended purpose.[3][4] This guide focuses on the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compares its performance with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
Logical Relationship of Validation Parameters
The following diagram illustrates the interconnectedness of the core validation parameters as stipulated by ICH Q2(R2) guidelines.
Caption: Interrelationship of ICH Q2(R2) validation parameters.
Comparative Analysis of Analytical Methods
This section presents a comparative summary of the validation data for two common analytical techniques for the quantification of this compound: HPLC and GC-MS. The data presented is hypothetical but representative of typical performance for these methods.
Summary of Validation Data
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria |
| Specificity | No interference from blank and placebo | No interference from blank and placebo | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.5 - 50 | The range should be suitable for the intended application. |
| Accuracy (% Recovery) | 99.5% - 100.8% | 99.2% - 101.5% | Typically 98.0% to 102.0% |
| Precision (Repeatability, %RSD) | 0.85% | 1.10% | ≤ 2% |
| Precision (Intermediate Precision, %RSD) | 1.25% | 1.65% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.05 | To be determined and reported. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.6 | 0.15 | To be determined and reported. |
| Robustness | Passed | Passed | No significant impact on results from minor variations in method parameters. |
Performance Comparison
-
Linearity and Range: Both methods demonstrate excellent linearity. The HPLC method offers a wider linear range, which can be advantageous for analyzing samples with varying concentrations without requiring multiple dilutions.
-
Accuracy and Precision: Both methods show high accuracy and precision, well within the typical acceptance criteria. The HPLC method exhibits slightly better precision in this hypothetical comparison.
-
Sensitivity: The GC-MS method demonstrates superior sensitivity with lower LOD and LOQ values, making it more suitable for trace-level analysis.
-
Specificity: GC-MS offers higher specificity due to the mass spectrometric detection, which provides structural information and can better distinguish the analyte from co-eluting impurities.
Experimental Protocols
A detailed experimental protocol for the validation of the HPLC method is provided below.
HPLC Method Validation Protocol
Objective: To validate the HPLC method for the quantification of this compound in a drug substance.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Validation Workflow Diagram
The following diagram outlines the workflow for the validation of the analytical method.
Caption: Workflow for analytical method validation.
Experimental Procedures:
-
Specificity:
-
Inject a blank solvent, a placebo solution, and a solution of this compound to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
-
Linearity:
-
Prepare a series of at least five standard solutions of this compound at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Calculate the percentage recovery for each sample.
-
-
Precision:
-
Repeatability: Analyze six independent samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze samples under these modified conditions and evaluate the impact on the results.
-
Conclusion
Both HPLC and GC-MS are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis. The HPLC method is robust and provides a wider linear range, making it ideal for routine quality control. The GC-MS method offers superior sensitivity and specificity, which is advantageous for impurity profiling and trace-level analysis. This guide provides a framework for the validation of analytical methods for this compound, ensuring the generation of reliable and accurate data that meets regulatory expectations.
References
- 1. youtube.com [youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
Spectroscopic Fingerprints: A Comparative Guide to Methyl 5-methoxypyrazine-2-carboxylate Regioisomers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise identification of molecular structure is paramount. The subtle shift of a single functional group, as seen in the regioisomers of Methyl 5-methoxypyrazine-2-carboxylate, can dramatically alter a compound's biological activity. This guide offers a comparative analysis of the spectroscopic characteristics of this compound and its regioisomers, Methyl 3-methoxypyrazine-2-carboxylate and Methyl 6-methoxypyrazine-2-carboxylate.
Distinguishing Isomers: The Spectroscopic Toolkit
The differentiation of these regioisomers hinges on the unique electronic environments of their constituent atoms, which are revealed through various spectroscopic techniques. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is particularly sensitive to the electronic environment of protons. The position of the methoxy group will significantly influence the chemical shifts of the pyrazine ring protons.
| Compound | Predicted ¹H NMR Chemical Shifts (ppm) |
| This compound | H-3: ~8.5-8.7 ppm (singlet)H-6: ~8.2-8.4 ppm (singlet)-OCH₃ (methoxy): ~4.0-4.2 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet) |
| Methyl 3-methoxypyrazine-2-carboxylate | H-5: ~8.1-8.3 ppm (doublet)H-6: ~8.0-8.2 ppm (doublet)-OCH₃ (methoxy): ~4.1-4.3 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet) |
| Methyl 6-methoxypyrazine-2-carboxylate | H-3: ~8.8-9.0 ppm (singlet)H-5: ~8.3-8.5 ppm (singlet)-OCH₃ (methoxy): ~4.0-4.2 ppm (singlet)-OCH₃ (ester): ~3.9-4.1 ppm (singlet) |
Note: These are predicted values based on the analysis of similar compounds and spectroscopic principles. Actual values may vary.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the pyrazine ring carbons will be diagnostic for each isomer.
| Compound | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | C-2: ~145-150C-3: ~140-145C-5: ~160-165C-6: ~135-140C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55 |
| Methyl 3-methoxypyrazine-2-carboxylate | C-2: ~140-145C-3: ~158-163C-5: ~130-135C-6: ~145-150C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55 |
| Methyl 6-methoxypyrazine-2-carboxylate | C-2: ~148-153C-3: ~142-147C-5: ~132-137C-6: ~162-167C=O: ~165-170-OCH₃ (methoxy): ~55-60-OCH₃ (ester): ~52-55 |
Note: These are predicted values based on the analysis of similar compounds and spectroscopic principles. Actual values may vary.
Expected IR Spectral Data
IR spectroscopy is used to identify the functional groups present in a molecule. All three isomers will exhibit characteristic absorptions for the C=O of the ester, the C-O stretches of the ester and methoxy groups, and the aromatic C-N and C-H vibrations. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (ester) | 1720-1740 |
| C-O Stretch (ester & methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) |
| Aromatic C=N/C=C Stretch | 1550-1600 |
| Aromatic C-H Stretch | 3000-3100 |
Expected Mass Spectrometry Data
All three regioisomers have the same molecular formula (C₇H₈N₂O₃) and therefore the same molecular weight (168.15 g/mol ).[1] The distinction will lie in their fragmentation patterns upon ionization. The position of the methoxy group will influence the stability of the resulting fragments. For example, the loss of the methoxy group (-OCH₃) or the ester group (-COOCH₃) will be common fragmentation pathways, but the relative intensities of the resulting fragment ions may differ between the isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of small organic molecules like the ones discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample holder or pure KBr. Then, collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For fragmentation analysis, a tandem mass spectrometer (MS/MS) can be used.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and differentiation of regioisomers.
Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of regioisomers.
This guide underscores the power of a multi-technique spectroscopic approach for the unambiguous identification of regioisomers. For researchers in drug discovery and development, a thorough understanding of these analytical methods is crucial for ensuring the identity and purity of their compounds, ultimately contributing to the safety and efficacy of new therapeutic agents.
References
Comparative study of different synthesis routes for pyrazine-2-carboxylates
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazine-2-carboxylates is a critical step in the creation of novel therapeutic agents. This guide provides a comparative analysis of three prominent synthesis routes: Direct Fischer Esterification, synthesis via an Acyl Chloride Intermediate, and the Yamaguchi Esterification. The objective is to offer a clear, data-driven comparison to aid in methodology selection based on factors such as yield, reaction conditions, and reagent handling.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative parameters for the three synthesis routes. It is important to note that direct comparison of yields can be influenced by the specific substrates and reaction scale.
| Parameter | Route A: Direct Fischer Esterification | Route B: Acyl Chloride Intermediate | Route C: Yamaguchi Esterification |
| Starting Materials | Pyrazine-2-carboxylic acid, Alcohol | Pyrazine-2-carboxylic acid, Thionyl chloride, Alcohol | Pyrazine-2-carboxylic acid, Alcohol, 2,4,6-Trichlorobenzoyl chloride |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | Thionyl chloride (SOCl₂), Base (e.g., Pyridine) | 4-Dimethylaminopyridine (DMAP), Triethylamine (Et₃N) |
| Reaction Temperature | Reflux (typically 80-120°C) | 0°C to reflux (approx. 70-80°C for acyl chloride formation) | Room temperature |
| Reaction Time | 3 - 8 hours | 1 - 3 hours | 1 - 6 hours |
| Reported Yield | High (e.g., ~95% for isobutyl ester)[1] | High (generally >80-90%)[2] | High (typically 70-90%)[3][4] |
| Key Advantages | Cost-effective, simple procedure.[1] | High reactivity, rapid reaction, near-quantitative yields.[2] | Mild reaction conditions, high yields, avoids harsh reagents.[3][5] |
| Key Disadvantages | Reversible reaction requiring water removal, can require high temperatures.[6][7] | Use of hazardous reagent (SOCl₂), generation of corrosive HCl gas.[2] | Stoichiometric amounts of reagents required, purification of byproducts.[8] |
Experimental Protocols
Detailed methodologies for each of the key synthesis routes are provided below.
Route A: Direct Fischer Esterification
This protocol is adapted from a patented procedure for the synthesis of isobutyl pyrazine-2-carboxylate[1].
Materials:
-
Pyrazine-2-carboxylic acid (124 g)
-
Isobutyl alcohol (300 ml)
-
98% Sulfuric acid (2 g)
-
Sodium bicarbonate (3% aqueous solution)
-
Water
Procedure:
-
Combine pyrazine-2-carboxylic acid, isobutyl alcohol, and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus.
-
Heat the mixture to reflux and stir for approximately 3 hours.
-
Continuously remove the water generated during the reaction via azeotropic distillation using the Dean-Stark trap to drive the equilibrium towards the product.
-
After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature.
-
Neutralize the excess acid by washing with a 3% aqueous sodium bicarbonate solution.
-
Wash the organic layer with water multiple times.
-
Remove the excess isobutyl alcohol under reduced pressure.
-
Purify the final product, isobutyl pyrazine-2-carboxylate, by distillation to obtain a colorless liquid[1].
Route B: Synthesis via Acyl Chloride Intermediate
This is a general procedure for the formation of an ester from a carboxylic acid via an acyl chloride intermediate[9][10].
Materials:
-
Pyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., ethanol)
-
Anhydrous solvent (e.g., benzene, acetone)
-
Anhydrous base (e.g., pyridine)
Procedure:
-
In a flask under an inert atmosphere, suspend or dissolve pyrazine-2-carboxylic acid in an anhydrous solvent like benzene.
-
Add thionyl chloride (typically 1.5 equivalents) to the mixture.
-
Reflux the mixture for approximately 1 hour until the evolution of HCl and SO₂ gases ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The crude pyrazine-2-carbonyl chloride is obtained.
-
In a separate flask, dissolve the desired alcohol in an anhydrous solvent such as acetone, and add pyridine as a base.
-
Cool the alcohol solution in an ice bath and add the crude acyl chloride dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion.
-
The reaction mixture is then typically worked up by washing with water and dilute acid to remove pyridine hydrochloride, followed by extraction with an organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified by chromatography or distillation.
Route C: Yamaguchi Esterification
This protocol is a generalized procedure for the Yamaguchi esterification, known for its mild conditions[3][8].
Materials:
-
Pyrazine-2-carboxylic acid
-
Anhydrous alcohol
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous toluene
Procedure:
-
Dissolve pyrazine-2-carboxylic acid in anhydrous toluene.
-
Add triethylamine followed by 2,4,6-trichlorobenzoyl chloride to the solution at room temperature to form the mixed anhydride.
-
Stir the mixture for 1-2 hours.
-
In a separate flask, prepare a solution of the desired alcohol and a stoichiometric amount of DMAP in anhydrous toluene.
-
Add the alcohol-DMAP solution to the mixed anhydride solution.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete.
-
The reaction is quenched, and the mixture is washed with aqueous solutions to remove byproducts.
-
The organic layer is separated, dried, and concentrated under reduced pressure.
-
The crude ester is purified by column chromatography to yield the final product.
Visualized Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for Direct Fischer Esterification.
Caption: Workflow for Synthesis via Acyl Chloride.
Caption: Workflow for Yamaguchi Esterification.
References
- 1. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scienceready.com.au [scienceready.com.au]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Validation of Quantitative Methods for Methoxypyrazines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of methoxypyrazines (MPs) is critical due to their significant impact on the aroma and flavor profiles of various products, including wines and foods.[1][2] These potent aromatic compounds can impart distinct vegetative or earthy notes even at trace levels.[1][3] This guide provides a comparative overview of validated analytical methods for the determination of key methoxypyrazines, drawing upon data from single-laboratory validation studies in the absence of a dedicated, publicly available inter-laboratory collaborative study.[1]
The primary analytical techniques for the quantification of methoxypyrazines are Gas Chromatography-Mass Spectrometry (GC-MS) and, to a lesser extent, Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods are often coupled with sample preparation and concentration techniques such as Solid-Phase Microextraction (SPME) or Solid-Phase Extraction (SPE).[1] The most commonly studied methoxypyrazines include 3-isobutyl-2-methoxypyrazine (IBMP), 3-isopropyl-2-methoxypyrazine (IPMP), and 3-sec-butyl-2-methoxypyrazine (SBMP).[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of key methoxypyrazines as reported in single-laboratory validation studies.
Table 1: Performance Characteristics of GC-MS Based Methods
| Method | Analyte | Linearity (R²) | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |
| HS-SPME-MDGC-MS | IPMP | > 0.999 (quadratic) | 95 - 102 | - | 0.260 | Model Wine/Wine | [3] |
| SBMP | > 0.999 (quadratic) | 94.3 - 101.3 | - | 0.130 | Model Wine/Wine | [3] | |
| IBMP | > 0.999 (quadratic) | 95.7 - 106.3 | - | 0.267 | Model Wine/Wine | [3] | |
| HS-SPME-GCxGC-NPD | IBMP | - | - | 0.5 | - | Wine | [4][5] |
| HS-SPME-GCxGC-IDTOFMS | IBMP | - | - | 1.95 | - | Wine | [4][5] |
| QuEChERS-GC-MS | IPMP, SBMP, IBMP | - | 71 - 87 | 4.2 - 7.1 | - | Wine | [6] |
| Cation-Exchange SPE-MDGC-MS/MS | IPMP, SBMP, IBMP | - | Evaluated | - | - | Wine | [7] |
Table 2: Performance Characteristics of Stable Isotope Dilution Assays (SIDA)
| Method | Analyte | Linearity (R²) | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |
| SIDA-GC-MS | MIBP | - | - | - | - | Grapes/Wine | [8][9] |
| SIDA-GC-MS | IPMP | - | - | - | - | Wine | [10] |
| IBMP | - | - | - | - | Wine | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Headspace Solid-Phase Microextraction coupled with Multidimensional Gas Chromatography-Mass Spectrometry (HS-SPME-MDGC-MS)
This method is utilized for the quantification of trace levels of methoxypyrazines in complex matrices like wine.[3]
-
Sample Preparation: A defined volume of wine (e.g., 10 mL) is placed into a headspace vial.
-
Extraction: A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the sample for a specific time and temperature to adsorb the volatile methoxypyrazines.
-
Analysis: The SPME fiber is then introduced into the injector of a gas chromatograph. The analytes are desorbed and separated on a first-dimension analytical column. A specific portion of the effluent containing the target analytes is then transferred ("heart-cut") to a second-dimension column with a different stationary phase for further separation.
-
Detection: The separated compounds are detected and quantified by a mass spectrometer, often operated in selected ion monitoring (SIM) mode for enhanced sensitivity.
Stable Isotope Dilution Assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a highly accurate quantification technique that employs a stable isotope-labeled analog of the analyte as an internal standard.[1][8][9]
-
Sample Preparation: A known amount of the deuterated methoxypyrazine standard is added to a known volume of the sample (e.g., wine).
-
Extraction: The methoxypyrazines (both native and labeled) are extracted from the sample using techniques like liquid-liquid extraction or solid-phase extraction (SPE).[1]
-
Analysis: The concentrated extract is injected into a GC-MS system. The native and labeled compounds are separated by the GC column.
-
Quantification: The mass spectrometer monitors characteristic ions for both the native and the labeled analytes. The concentration of the native methoxypyrazine is calculated based on the ratio of the peak areas of the native and labeled compounds.[1]
Visualizations
Experimental Workflow for Inter-laboratory Validation
Caption: General Workflow of an Inter-laboratory Validation Study.
Logical Comparison of Analytical Methods
Caption: Comparison of Key Attributes of Analytical Methods for Methoxypyrazines.
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxypyrazine analysis and influence of viticultural and enological procedures on their levels in grapes, musts, and wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of methoxypyrazines in wine using headspace solid phase microextraction with isotope dilution and comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of 2-methoxy-3-isobutylpyrazine in red wines and grapes of Bordeaux using a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Sensory Comparison of Pyrazine Aroma Compounds for Researchers and Drug Development Professionals
A comprehensive guide to the sensory properties of key pyrazine aroma compounds, offering a comparative framework for "Methyl 5-methoxypyrazine-2-carboxylate" in the absence of direct sensory data.
Introduction
Pyrazines are a critical class of heterocyclic aromatic compounds that contribute significantly to the aroma profiles of a wide range of food products, including coffee, cocoa, and roasted nuts. Their potent and diverse aromas, ranging from nutty and roasted to green and earthy, make them a subject of great interest for researchers in food science, flavor chemistry, and drug development, where understanding off-tastes and aromas is crucial. This guide provides a comparative sensory analysis of several key pyrazine compounds.
Comparative Sensory Data
The sensory characteristics of pyrazines are heavily influenced by their substitution patterns. The following table summarizes the odor thresholds and aroma descriptors for a selection of prominent pyrazine compounds, providing a basis for comparison. Odor threshold is a critical metric, indicating the lowest concentration of a compound that can be detected by the human olfactory system.
| Compound | Odor Threshold (in water) | Aroma Descriptors |
| 2-Methylpyrazine | 35,000 ppb | Nutty, roasted, cocoa |
| 2,3-Dimethylpyrazine | 1,100 ppb | Roasted, nutty, coffee, chocolate |
| 2,5-Dimethylpyrazine | 400 ppb | Roasted, nutty, potato |
| 2-Ethyl-3,5-dimethylpyrazine | 0.04 ppb | Earthy, potato, nutty, roasted |
| 3-Isobutyl-2-methoxypyrazine (IBMP) | 0.002 ppb | Green bell pepper, earthy, vegetative |
| 3-Isopropyl-2-methoxypyrazine (IPMP) | 0.001 ppb | Green pea, earthy, potato |
| 2-Acetyl-5-methylpyrazine | 70 ppb | Roasted, nutty, popcorn |
Note: Data is compiled from various scientific sources. Odor thresholds can vary depending on the medium and the sensory methodology employed.
Experimental Protocols
To generate robust and reproducible sensory data for "this compound" and other aroma compounds, a well-defined experimental protocol is essential. The following outlines a standard Quantitative Descriptive Analysis (QDA) methodology.
1. Panelist Selection and Training:
-
Selection: Recruit 10-12 individuals based on their sensory acuity, ability to articulate perceptions, and availability. Screen for anosmia (smell blindness) and specific sensitivities.
-
Training: Conduct a series of training sessions (typically 15-20 hours) to familiarize panelists with the basic tastes and a wide range of aroma references relevant to pyrazines (e.g., roasted nuts, green bell pepper, cocoa powder, earthy notes).
-
Lexicon Development: Through exposure to the target compound and other pyrazines, the panel collaboratively develops a consensus vocabulary (lexicon) of descriptive terms for the aroma profile.
-
Intensity Scaling: Train panelists to use a standardized intensity scale (e.g., a 15-point numerical scale or an unstructured line scale) to rate the intensity of each descriptor. Reference standards for different intensity levels should be provided for calibration.
2. Sample Preparation and Presentation:
-
Preparation: Prepare solutions of "this compound" and other comparative pyrazines in a neutral, odor-free solvent (e.g., deionized water or mineral oil) at various concentrations, including those around the anticipated threshold.
-
Coding and Randomization: Assign three-digit random codes to all samples to prevent bias. The order of sample presentation should be randomized for each panelist.
-
Serving: Present samples in standardized, odor-free glass containers with lids. Panelists should evaluate samples in individual sensory booths with controlled temperature and lighting.
3. Data Collection and Analysis:
-
Evaluation: Panelists individually assess the aroma of each sample and rate the intensity of each descriptor from the agreed-upon lexicon on the provided scale.
-
Data Capture: Utilize sensory analysis software to collect the data from each panelist.
-
Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the intensity of attributes between samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the sensory profiles of the different compounds.
Visualizing Experimental and Biological Pathways
Experimental Workflow for Sensory Panel Evaluation
The following diagram illustrates the typical workflow for a Quantitative Descriptive Analysis (QDA) sensory panel.
Caption: Workflow of a Quantitative Descriptive Analysis (QDA) sensory panel.
Olfactory Signaling Pathway
The perception of aroma compounds like pyrazines is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Caption: Simplified diagram of the olfactory signal transduction pathway.
Conclusion
While specific sensory data for "this compound" remains to be established, this guide provides a valuable comparative context through the analysis of other well-documented pyrazine compounds. The detailed experimental protocol for Quantitative Descriptive Analysis offers a clear roadmap for researchers to conduct their own sensory evaluations and contribute to the growing body of knowledge on this important class of aroma compounds. The visualization of the experimental workflow and the olfactory signaling pathway further aids in understanding the processes behind sensory perception. Future research focusing on the sensory properties of less common pyrazines, such as "this compound," will be instrumental in advancing the fields of flavor science and drug development.
Performance comparison of GC-MS and LC-MS/MS for pyrazine analysis
A Comprehensive Performance Comparison for Researchers and Drug Development Professionals
The accurate quantification of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—is critical in diverse fields, from ensuring the flavor and aroma integrity of food products to the pharmacokinetic profiling of pyrazine-derived pharmaceuticals. The two most powerful and prevalent analytical techniques for this task are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for pyrazine analysis, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
While both techniques offer high sensitivity and selectivity, the choice between GC-MS and LC-MS/MS hinges on the specific pyrazine's physicochemical properties, the complexity of the sample matrix, and the analytical objectives. GC-MS is a well-established and robust method, particularly for volatile and semi-volatile pyrazines, often considered the gold standard in flavor and fragrance analysis. Conversely, LC-MS/MS provides a powerful alternative for a broader range of pyrazines, including less volatile and more polar compounds, often with simpler sample preparation and higher throughput capabilities, making it highly suitable for complex biological matrices.
Performance Comparison: A Quantitative Overview
The following tables summarize the quantitative performance data for pyrazine analysis using both GC-MS and LC-MS/MS, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in instrumentation, sample matrices, and specific methodologies.
Table 1: Quantitative Performance Data for Pyrazine Analysis by GC-MS
| Pyrazine | Matrix | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Linearity (R²) |
| 2-Methylpyrazine | Rapeseed Oil | 2 | 6 | 91.6-109.2 | ≥ 0.99 |
| 2,3-Dimethylpyrazine | Rapeseed Oil | 5 | 15 | 91.6-109.2 | ≥ 0.99 |
| 2,5-Dimethylpyrazine | Rapeseed Oil | 3 | 9 | 91.6-109.2 | ≥ 0.99 |
| 2,6-Dimethylpyrazine | Rapeseed Oil | 4 | 12 | 91.6-109.2 | ≥ 0.99 |
| 2,3,5-Trimethylpyrazine | Rapeseed Oil | 10 | 30 | 91.6-109.2 | ≥ 0.99 |
| 2-Ethyl-5-methylpyrazine | Rapeseed Oil | 8 | 24 | 91.6-109.2 | ≥ 0.99 |
| 2-Ethyl-3,5-dimethylpyrazine | Rapeseed Oil | 15 | 45 | 91.6-109.2 | ≥ 0.99 |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from a study on flavor-enhanced oils[1].
Table 2: Quantitative Performance Data for Pyrazine Analysis by LC-MS/MS
| Pyrazine | Matrix | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Linearity (R²) |
| Pyrazine | Human Plasma | - | 0.5 (ng/mL) | - | ≥ 0.99 |
| 2,3,5,6-Tetramethylpyrazine | Baijiu | 0.12 | 0.40 | 84.36-103.92 | ≥ 0.99 |
| 2,3,5-Trimethylpyrazine | Baijiu | 0.09 | 0.30 | 84.36-103.92 | ≥ 0.99 |
| 2,5-Dimethylpyrazine | Baijiu | 0.08 | 0.27 | 84.36-103.92 | ≥ 0.99 |
| 2,6-Dimethylpyrazine | Baijiu | 0.11 | 0.37 | 84.36-103.92 | ≥ 0.99 |
| 2-Ethyl-3,5-dimethylpyrazine | Baijiu | 0.07 | 0.23 | 84.36-103.92 | ≥ 0.99 |
| Pyrazinamide | Rat Plasma | - | 1.0 (µg/mL) | ≥85 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Data compiled from studies on Baijiu and rat plasma[2][3]. Note the different units between the tables.
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for both GC-MS and LC-MS/MS analysis of pyrazines, as cited in the literature.
GC-MS Analysis of Pyrazines in Edible Oil
This method is suitable for the analysis of volatile and semi-volatile pyrazines in a food matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Accurately weigh 5 g of the oil sample into a 20 mL headspace vial.
-
Add a known amount of internal standard (e.g., deuterated pyrazine).
-
Seal the vial and incubate at 60°C for 20 minutes to allow for equilibration of the pyrazines in the headspace.
-
Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to extract the analytes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Injector: Splitless mode at 250°C.
-
Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 230°C at 5°C/min, and hold for 5 min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
LC-MS/MS Analysis of Pyrazines in Human Plasma
This method is well-suited for the quantification of pyrazine-containing compounds in a complex biological matrix.[4]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 200 µL of human plasma, add 20 µL of an internal standard solution (e.g., deuterated pyrazine).[4]
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.[4]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 200 µL of the mobile phase.[4]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and LC-MS/MS analysis of pyrazines.
Caption: Workflow for GC-MS analysis of pyrazines.
Caption: Workflow for LC-MS/MS analysis of pyrazines.
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and LC-MS/MS are highly capable techniques for the analysis of pyrazines, each with its own set of advantages.
GC-MS remains the method of choice for volatile and semi-volatile pyrazines , particularly in the analysis of food and beverages where aroma and flavor profiles are of interest. Its high chromatographic resolution and extensive spectral libraries facilitate reliable compound identification.
LC-MS/MS offers greater versatility for a broader range of pyrazines, including less volatile, more polar, and thermally labile compounds . This makes it particularly well-suited for applications in pharmaceutical and clinical research , where the analysis of pyrazine-containing drugs and their metabolites in complex biological matrices is required. The simpler sample preparation and potential for high-throughput analysis are also significant advantages of LC-MS/MS.
Ultimately, the decision between GC-MS and LC-MS/MS should be guided by the specific analytical requirements of the study, including the nature of the pyrazines of interest, the sample matrix, and the desired sensitivity and throughput.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Methyl 5-methoxypyrazine-2-carboxylate: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Methyl 5-methoxypyrazine-2-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, related pyrazine derivatives can cause skin and eye irritation. Therefore, at a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is provided below. This information is critical for the correct labeling and handling of waste.
| Property | Value |
| Chemical Formula | C₇H₈N₂O₃ |
| Molar Mass | 168.15 g/mol [1] |
| Appearance | Typically a solid[1] |
| Solubility in Water | Limited solubility expected[1] |
| Solubility in Organic Solvents | Soluble in common organic solvents like ethanol and dichloromethane[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
-
Waste Identification and Segregation :
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene or glass) and has a secure, leak-proof lid.[2]
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
-
Waste Accumulation :
-
Collect waste this compound powder and any materials heavily contaminated with it (e.g., weighing paper, single-use spatulas) in the designated hazardous waste container.
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, secure, and provide secondary containment to prevent spills.[2] Keep the container away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the waste container closed at all times, except when adding waste.[2]
-
-
Disposal of Contaminated Materials :
-
Any lab supplies that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, must be considered contaminated.[2]
-
Place these solid waste materials in a separate, clearly labeled, and sealed plastic bag or container for hazardous solid waste.[2]
-
Before disposing of an empty container, ensure it is completely free of the chemical's residue.[4]
-
-
Arranging for Final Disposal :
-
Disposal must be conducted in accordance with local and national regulations.[4]
-
Contact your institution's EHS department or a licensed waste disposal company to schedule a pickup for the hazardous waste.[2][4]
-
Provide an accurate description of the waste, including the chemical name and quantity, to the disposal service.[2]
-
Follow all institutional and local regulations for the final disposal of the chemical waste at an approved waste disposal facility.[2]
-
Experimental Protocols
Currently, there are no standard experimental protocols for the neutralization or chemical degradation of this compound at the laboratory scale for disposal purposes. The recommended procedure is collection and disposal via a licensed hazardous waste service.
Disposal Workflow
The following diagram outlines the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 5-methoxypyrazine-2-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 5-methoxypyrazine-2-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development who may be working with this or similar chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Eyes & Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a risk of splashing.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected. Set a regular replacement schedule to prevent permeation by chemicals. |
| Body | Laboratory Coat or Chemical-Resistant Apron | A flame-resistant lab coat that fully covers the arms is essential. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory | NIOSH/MSHA Approved Respirator | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If engineering controls are insufficient or when handling the powder outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is necessary. |
| Feet | Closed-Toe, Chemical-Resistant Shoes | Footwear must cover the entire foot to protect against spills.[5] Perforated shoes or sandals are not permitted in the laboratory.[5] |
Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for ensuring safety and minimizing exposure. The following protocol outlines the key steps for the safe handling of this compound.
Experimental Protocol:
-
Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) for any similar pyrazine compounds to be aware of all potential hazards.[6]
-
Ensure all necessary PPE is available and in good condition.[4]
-
Prepare the workspace by ensuring a certified chemical fume hood is operational and the area is free of clutter.
-
Have spill control materials (e.g., absorbent pads, neutralizer) readily accessible.
-
-
Handling the Compound:
-
Weighing: Conduct all weighing operations of the solid compound within a chemical fume hood to prevent inhalation of fine particles.[4] Use anti-static weighing paper or a container.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction: If the compound is used in a reaction, set up the apparatus within the fume hood. Ensure all joints are properly sealed.
-
-
Post-Handling and Cleanup:
-
Decontamination: Wipe down all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Personal Decontamination: After handling, and before leaving the laboratory, remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water.
-
Disposal Plan
Proper chemical waste management is crucial to protect personnel and the environment.
-
Waste Segregation:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected by institutional environmental health and safety personnel.
-
-
Disposal Procedure:
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
-
Never dispose of this compound down the drain or in regular trash.[7]
-
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. SOP for Handling & Usage of Hazardous Chemicals | Pharmaguideline [pharmaguideline.com]
- 7. Ensuring the safe handling of chemicals [who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
